Enalapril Maleate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-QFPUQLAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75847-73-3 (Parent) | |
| Record name | Enalapril maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30896796 | |
| Record name | Enalapril maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76420-75-2, 76095-16-4 | |
| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalapril maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76095-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalapril maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalapril maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enalapril maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENALAPRIL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enalapril Maleate: A Technical Guide on the Core Mechanism of Action in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
October 2025
Executive Summary
Enalapril maleate is a cornerstone in cardiovascular therapy, primarily functioning as a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] As a prodrug, it is metabolically converted to its active form, enalaprilat, which exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin system.[3][4] This guide provides an in-depth exploration of enalapril's biochemical and physiological mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. Its primary actions—reducing the vasoconstrictor Angiotensin II and increasing the vasodilator Bradykinin—result in decreased peripheral vascular resistance, blood pressure reduction, and beneficial effects on cardiac remodeling, making it a critical agent in the management of hypertension and heart failure.[4][5][6]
Pharmacokinetics and Bioactivation
This compound is administered orally as a pharmacologically inactive prodrug.[1][7] Following ingestion, it is approximately 60% absorbed from the gastrointestinal tract, a process not significantly influenced by the presence of food.[7][8] The absorbed enalapril undergoes rapid hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[4][7] This bioactivation is crucial, as enalapril itself is a weak ACE inhibitor, while enalaprilat is a potent inhibitor responsible for the drug's therapeutic effects.[1][7] Peak serum concentrations of enalapril occur within about one hour, whereas the active enalaprilat reaches peak concentrations three to four hours post-administration.[5][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enalapril - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Enalapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enalaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its target, the angiotensin-converting enzyme (ACE). Understanding these kinetics is paramount for comprehending its therapeutic efficacy in managing hypertension and heart failure. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the relevant biological and experimental frameworks.
Core Concepts: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[1][2][3][4]
The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat on ACE.
Quantitative Analysis of Enalaprilat-ACE Binding
The interaction between enalaprilat and ACE is characterized by high affinity and a slow dissociation rate, contributing to its prolonged therapeutic effect.[2][3][5] The binding is competitive, meaning enalaprilat vies with the natural substrate, angiotensin I, for the active site of the enzyme.[1][6][7] Several key parameters quantify this interaction, with values often varying based on the experimental conditions and tissue source.
| Parameter | Value | Species/Tissue | Method | Reference |
| IC50 | 1.94 nM | Human Endothelial Cells | Radioligand Binding Assay | [7][8][9] |
| 19.8 ± 13 ng/mL | Human Plasma (in vivo) | Enzyme Inhibition Assay | [10] | |
| Kd | 0.32 ± 0.04 nM | Human Lung | Radioligand Binding Assay | [11] |
| 0.36 ± 0.05 nM | Human Heart | Radioligand Binding Assay | [11] | |
| 0.37 ± 0.06 nM | Human Coronary Artery | Radioligand Binding Assay | [11] | |
| 0.14 ± 0.05 nM | Human Saphenous Vein | Radioligand Binding Assay | [11] | |
| 0.50 ± 0.06 nM | Human Mammary Artery | Radioligand Binding Assay | [11] | |
| 0.646 nM | Human (in vivo model) | Pharmacokinetic/Pharmacodynamic Modeling | [12] | |
| Ki | ~0.1 nM | Human Serum | Enzyme Inhibition Assay (Henderson Plot) | [13] |
| 0.28 mM | Rat Intestine (vs. Cephalexin Transport) | In Vivo Transport Inhibition | [14] | |
| Dissociation t1/2 | 4.5 minutes | Hamster Ventricular ACE | Radioligand Dissociation Kinetics | [15] |
| Effective t1/2 | ~11 hours | Human (in vivo) | Pharmacokinetic Analysis | [1][2][5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (dissociation constant) is the equilibrium constant for the dissociation of a ligand-receptor complex and is a measure of binding affinity. Ki (inhibition constant) is the dissociation constant for the enzyme-inhibitor complex. t1/2 is the half-life.
Experimental Protocols for Studying Enalaprilat-ACE Binding Kinetics
A variety of in vitro and in vivo methods are employed to characterize the binding kinetics of enalaprilat to ACE. Below are detailed overviews of the most common experimental protocols.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to its receptor. For enalaprilat, a common approach is a competitive binding assay.
Objective: To determine the affinity (Kd or Ki) and inhibitory potency (IC50) of enalaprilat for ACE.
Materials:
-
Purified ACE or tissue homogenates containing ACE
-
Radiolabeled ACE inhibitor (e.g., [125I]MK-351A, a tyrosyl derivative of enalaprilat)[16]
-
Unlabeled enalaprilat
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: A constant concentration of the radiolabeled inhibitor is incubated with the ACE preparation in the presence of varying concentrations of unlabeled enalaprilat.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the ACE-radioligand complex.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled enalaprilat. The IC50 value is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This method assesses the effect of an inhibitor on the catalytic activity of an enzyme.
Objective: To determine the IC50 and the mode of inhibition of enalaprilat.
Materials:
-
Purified ACE
-
ACE substrate (e.g., Hippuryl-Histidyl-Leucine, HHL)[10]
-
Enalaprilat
-
Assay buffer
-
Reagents for detecting the product of the enzymatic reaction (e.g., for HPLC analysis of hippuric acid)
-
Spectrophotometer or HPLC system
Protocol:
-
Pre-incubation: ACE is pre-incubated with various concentrations of enalaprilat.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ACE substrate (HHL).
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Product Quantification: The amount of product formed (e.g., hippuric acid) is quantified using a suitable method, such as HPLC.[10]
-
Data Analysis: The enzyme activity at each enalaprilat concentration is calculated and plotted against the inhibitor concentration to determine the IC50. To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and enalaprilat, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[17]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association and dissociation rates.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) of the enalaprilat-ACE interaction.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified ACE
-
Enalaprilat
-
Running buffer
-
Immobilization reagents
Protocol:
-
Immobilization: ACE is immobilized onto the surface of the sensor chip.
-
Association: A solution containing enalaprilat is flowed over the sensor chip surface, allowing for the binding of enalaprilat to the immobilized ACE. The change in the refractive index at the surface, which is proportional to the mass of bound enalaprilat, is monitored in real-time.
-
Dissociation: The enalaprilat solution is replaced with running buffer, and the dissociation of the enalaprilat-ACE complex is monitored.
-
Regeneration: The sensor chip surface is regenerated to remove any remaining bound enalaprilat, preparing it for the next cycle.
-
Data Analysis: The sensorgram (a plot of response units versus time) is analyzed using kinetic models to determine the ka, kd, and Kd (Kd = kd/ka).
A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The binding of enalaprilat to the angiotensin-converting enzyme is a high-affinity, competitive, and slowly reversible interaction. This kinetic profile is central to its potent and sustained antihypertensive effects. The quantitative data, primarily derived from radioligand binding and enzyme inhibition assays, consistently demonstrate a nanomolar to sub-nanomolar affinity. While specific association and dissociation rate constants are not widely reported in the public domain, the long effective half-life in vivo and the slow dissociation observed in vitro underscore the stability of the enalaprilat-ACE complex. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of current and novel ACE inhibitors, crucial for the development of improved therapeutics for cardiovascular diseases.
References
- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Reserve and Turnover Parameters Determine Rightward Shift of Enalaprilat Potency From its Binding Affinity to the Angiotensin Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism for the relative binding affinity to the intestinal peptide carrier. Comparison of three ACE-inhibitors: enalapril, enalaprilat, and lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of angiotensin I converting enzyme inhibition in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiotensin-converting enzyme inhibitors: measurement of relative inhibitory potency and serum drug levels by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacological mechanism of angiotensin-converting enzyme inhibition by green tea, Rooibos and enalaprilat - a study on enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of an Antihypertensive: An In-depth Technical Guide to Enalapril Maleate's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning the antihypertensive effects of enalapril maleate. Enalapril, a cornerstone in the management of hypertension and heart failure, functions as a prodrug that is metabolically converted to its active form, enalaprilat. The therapeutic efficacy of enalaprilat is primarily attributed to its potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). This document delves into the quantitative aspects of this interaction, details the experimental protocols for its characterization, and visually represents the associated biochemical pathways and workflows.
The Renin-Angiotensin-Aldosterone System (RAAS) and Enalapril's Point of Intervention
The RAAS is a critical physiological cascade that regulates blood pressure and fluid and electrolyte balance.[1] Enalaprilat exerts its antihypertensive effect by competitively inhibiting ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] The inhibition of ACE leads to a reduction in circulating angiotensin II levels, which in turn causes vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat increases the levels of bradykinin, further contributing to its antihypertensive effect.[2]
Quantitative Analysis of Enalaprilat's Potency
The efficacy of enalaprilat as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These parameters provide a measure of the drug's potency at the molecular level.
| Parameter | Value (nM) | Reference |
| IC50 | 1.94 - 2.4 | [4][5] |
| Ki | 0.06 - 0.1 | [6][7] |
Table 1: In Vitro Potency of Enalaprilat against Angiotensin-Converting Enzyme (ACE)
Clinical Efficacy: Blood Pressure Reduction
Numerous clinical trials have demonstrated the efficacy of enalapril in reducing blood pressure in patients with hypertension. The following table summarizes representative data from these studies.
| Study Population | Enalapril Dose | Duration of Treatment | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |
| Mild to Moderate Hypertension | 20 mg/day | 15 days | 16.3 | 10.4 | [8] |
| Mild to Moderate Hypertension | 10-20 mg/day | 8 weeks | 22 | 10 | [9] |
| Essential Hypertension | 20 mg/day | 6 weeks | 15 | 10 | [10] |
Table 2: Summary of Enalapril's Antihypertensive Effect in Clinical Trials
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ACE.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mU/mL in 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).[11]
-
Prepare a stock solution of the substrate, Hippuryl-His-Leu (HHL), in the same buffer.[11]
-
Prepare serial dilutions of enalaprilat in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the enalaprilat dilution (or buffer for the control).[1]
-
Pre-incubate the mixture at 37°C for 10 minutes.[1]
-
Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.[1]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[1][11]
-
Terminate the reaction by adding 250 µL of 1 M HCl.
-
-
Detection and Analysis:
-
The product of the reaction, hippuric acid, is extracted with ethyl acetate.
-
The ethyl acetate is evaporated, and the hippuric acid is redissolved in water.
-
The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Clinical Trial Methodology for Assessing Antihypertensive Efficacy
This section outlines a generalized protocol for a clinical trial designed to evaluate the antihypertensive effects of this compound.
Detailed Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is a common design.[8][9][10]
-
Patient Population: Patients with a diagnosis of essential hypertension, often with a specific range of diastolic and/or systolic blood pressure (e.g., diastolic BP 95-115 mmHg).[10]
-
Washout Period: A washout period of 2-4 weeks is typically implemented to eliminate the effects of any prior antihypertensive medications.[10]
-
Baseline Measurements: At the end of the washout period, baseline measurements are taken, including seated and standing blood pressure, heart rate, and laboratory tests (e.g., serum creatinine, electrolytes). Blood pressure can be measured using a mercury sphygmomanometer or an automated device.[8]
-
Randomization and Treatment: Patients are randomly assigned to receive either this compound (e.g., 10-40 mg once daily) or a matching placebo or an active comparator drug.[10][12]
-
Follow-up and Monitoring: Patients are followed for a predetermined period (e.g., 4-12 weeks). Blood pressure, heart rate, and any adverse events are monitored at regular intervals.
-
Data Analysis: The primary efficacy endpoint is typically the change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period. Statistical analysis, such as a t-test or ANOVA, is used to compare the changes between the treatment groups.
Conclusion
This compound's antihypertensive effect is a well-characterized example of targeted pharmacological intervention. Its prodrug nature and the potent, specific inhibition of the Angiotensin-Converting Enzyme by its active metabolite, enalaprilat, form the basis of its therapeutic success. The quantitative data on its potency, coupled with extensive clinical evidence of its efficacy in blood pressure reduction, solidify its role as a first-line agent in the management of cardiovascular diseases. The experimental protocols detailed herein provide a framework for the continued investigation and development of ACE inhibitors and other modulators of the Renin-Angiotensin-Aldosterone System.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. An open comparative clinical trial to assess the efficacy and safety of losartan versus enalapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive effect of enalapril as first-step treatment of mild and moderate uncomplicated essential hypertension. Evaluation by two methods of blood pressure measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of antihypertensive therapy using enalapril or losartan on haemostatic markers in essential hypertension: a pilot prospective randomised double-blind parallel group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled trial of enalapril and hydrochlorothiazide in 200 hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idpublications.org [idpublications.org]
- 12. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril Maleate's Effect on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of enalapril maleate on the Renin-Angiotensin-Aldosterone System (RAAS). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and the experimental protocols used to evaluate its impact.
Core Mechanism of Action
This compound is a prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3][4] Enalaprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][5] ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[1][2][3]
By inhibiting ACE, enalaprilat disrupts the RAAS cascade, leading to several physiological effects:
-
Decreased Angiotensin II Levels: The primary effect of enalaprilat is the reduction of circulating and tissue levels of angiotensin II.[1][3][4] This leads to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[1]
-
Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the negative feedback loop on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity.[6]
-
Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, enalaprilat indirectly reduces aldosterone secretion.[1][3] This contributes to a decrease in sodium and water retention and a mild increase in serum potassium.[3]
The following diagram illustrates the mechanism of action of enalapril within the RAAS pathway.
Quantitative Data on RAAS Modulation
The administration of this compound leads to measurable changes in the key components of the RAAS. The following tables summarize quantitative data from various clinical studies.
Table 1: Effect of Enalapril on Plasma Renin Activity (PRA)
| Study Population | Enalapril Dose | Duration of Treatment | Baseline PRA (ng/mL/h) | Post-treatment PRA (ng/mL/h) | Fold Increase | Reference |
| Hypertensive Patients | 20 mg/day | 14 days | 1.5 ± 0.4 | 4.8 ± 1.2 | ~3.2 | [7] |
| Patients with Heart Failure | 10-40 mg/day | 4 weeks | 8.2 ± 3.1 | 21.5 ± 7.3 | ~2.6 | [6] |
| Normotensive Volunteers | 20 mg single dose | 24 hours | Not specified | ~10-fold increase | ~10 | Not specified |
Table 2: Effect of Enalapril on Plasma Angiotensin II Concentration
| Study Population | Enalapril Dose | Duration of Treatment | Baseline Angiotensin II (pg/mL) | Post-treatment Angiotensin II (pg/mL) | Percent Decrease | Reference |
| Hypertensive Patients | 20 mg/day | 14 days | 25 ± 5 | 10 ± 3 | 60% | Not specified |
| Healthy Volunteers | 160 mg Aliskiren vs 20 mg Enalapril | Single dose | Not specified | Significant decrease, comparable to Aliskiren | Not specified | [8] |
| Dogs with Chronic Kidney Disease | 0.5 mg/kg q12h | 30 days | Pre-treatment: 18.9 pmol/L | Post-treatment: 8.7 pmol/L | 54% | [9] |
Table 3: Effect of Enalapril on Plasma Aldosterone Concentration
| Study Population | Enalapril Dose | Duration of Treatment | Baseline Aldosterone (ng/dL) | Post-treatment Aldosterone (ng/dL) | Percent Decrease | Reference |
| Hypertensive Patients | 5-10 mg/day | 14 days | 12.3 ± 2.1 | 8.1 ± 1.5 | 34% | [7] |
| Patients with Heart Failure | 10-40 mg/day | 4 weeks | 28 ± 9 | 15 ± 5 | 46% | [6] |
| Hypertensive Patients with Renal Dysfunction | Not specified | Not specified | Supine: 14.8 ± 3.2 | Supine: 8.9 ± 2.1 | 40% | [10] |
Experimental Protocols
The quantification of RAAS components is crucial for evaluating the pharmacodynamic effects of enalapril. Below are detailed methodologies for key experiments.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
This protocol is based on the principle of measuring the rate of angiotensin I generation from endogenous angiotensinogen by plasma renin.[11][12][13][14]
Workflow Diagram:
Methodology:
-
Sample Collection and Preparation:
-
Collect venous blood into chilled tubes containing EDTA to prevent coagulation and inhibit converting enzyme activity.[15]
-
Centrifuge the blood at 4°C to separate the plasma. The plasma should be stored at -20°C or lower until analysis.[15] It is critical to avoid cryoactivation of prorenin by keeping the sample at room temperature during initial processing before freezing.[16]
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add inhibitors of angiotensinases and ACE (e.g., dimercaprol, 8-hydroxyquinoline, or a cocktail of protease inhibitors).[11]
-
Adjust the pH of the plasma to 5.5-6.0, the optimal pH for renin activity, using a suitable buffer.[11][12]
-
Incubate the plasma at 37°C for a defined period (e.g., 1.5 to 3 hours). A parallel sample is kept at 4°C to measure baseline angiotensin I.[15]
-
-
Radioimmunoassay (RIA) for Angiotensin I:
-
Terminate the enzymatic reaction by rapidly cooling the samples in an ice bath or by boiling.[13]
-
Prepare a standard curve using known concentrations of angiotensin I.
-
Incubate the plasma samples (from both 37°C and 4°C incubations) and standards with a specific anti-angiotensin I antibody and a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I).
-
Separate the antibody-bound from the free radiolabeled angiotensin I using methods like dextran-coated charcoal.[14]
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Calculation:
-
Calculate the concentration of angiotensin I in the samples by comparing their radioactivity to the standard curve.
-
The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time, and is expressed in nanograms per milliliter per hour (ng/mL/h).[17]
-
Measurement of Angiotensin II by High-Performance Liquid Chromatography (HPLC)-RIA
This method provides high specificity and sensitivity for the quantification of angiotensin II in plasma.[18][19][20]
Methodology:
-
Sample Collection and Extraction:
-
Collect blood in tubes containing a cocktail of protease inhibitors to prevent the degradation and formation of angiotensin peptides.
-
Extract angiotensin peptides from the plasma using solid-phase extraction (SPE) cartridges (e.g., C18).
-
-
HPLC Separation:
-
Fraction Collection and RIA:
-
Collect the fraction corresponding to the elution time of angiotensin II, as determined by running a standard.
-
Evaporate the collected fraction to dryness.
-
Reconstitute the sample in RIA buffer and perform a radioimmunoassay for angiotensin II as described for angiotensin I, using a specific anti-angiotensin II antibody and radiolabeled angiotensin II.
-
Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common, sensitive, and high-throughput method for measuring aldosterone in plasma or serum.[23][24][25][26][27]
Methodology:
-
Sample Preparation:
-
Competitive ELISA:
-
The assay is typically a competitive ELISA format.
-
Standards and samples are added to microplate wells coated with an anti-aldosterone antibody.
-
A known amount of enzyme-labeled aldosterone (e.g., aldosterone-horseradish peroxidase conjugate) is then added to each well.
-
During incubation, the sample/standard aldosterone and the enzyme-labeled aldosterone compete for binding to the fixed antibody.
-
After incubation, the wells are washed to remove unbound components.
-
-
Detection and Quantification:
-
A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The concentration of aldosterone in the samples is determined by interpolating from a standard curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the broader signaling cascade of the RAAS and the points of intervention for different classes of antihypertensive drugs, highlighting the central role of ACE inhibition by enalapril.
Conclusion
This compound, through its active metabolite enalaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its administration leads to a predictable and quantifiable modulation of the Renin-Angiotensin-Aldosterone System, characterized by a significant reduction in angiotensin II and aldosterone levels and a compensatory rise in plasma renin activity. These neurohormonal changes are central to its therapeutic effects in the management of hypertension and heart failure. The experimental protocols outlined in this guide provide a robust framework for the accurate assessment of these pharmacodynamic effects in both preclinical and clinical research settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. Enalapril - Wikipedia [en.wikipedia.org]
- 6. Enalapril: a new angiotensin-converting enzyme inhibitor in chronic heart failure: acute and chronic hemodynamic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative pilot study of enalapril, a new converting enzyme inhibitor, and hydrochlorothiazide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Plasma renin activity and angiotensin I, II and aldosterone concentrations [bio-protocol.org]
- 11. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. labcorp.com [labcorp.com]
- 17. Aldosterone levels and renin activity [bio-protocol.org]
- 18. Improved HPLC-radioimmunoassay for quantifying angiotensin II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpp.krakow.pl [jpp.krakow.pl]
- 23. Aldosterone ELISA kit I Human Serum, Plasma, Urine I Fast (2h) [immusmol.com]
- 24. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 25. Aldosterone ELISA Kit | Crystal Chem [crystalchem.com]
- 26. arborassays.com [arborassays.com]
- 27. ibl-america.com [ibl-america.com]
Enalapril Maleate's Impact on Gene Expression in Cardiac Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, on gene expression in cardiac fibroblasts. The information presented herein is intended to support research and development efforts aimed at understanding and targeting cardiac fibrosis.
Core Mechanism of Action
This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and profibrotic agent, angiotensin II (Ang II).[1][2] By reducing Ang II levels, enalaprilat mitigates its downstream effects on cardiac fibroblasts, which are key mediators of cardiac fibrosis.[1][2][3] Ang II is known to stimulate cardiac fibroblast proliferation, extracellular matrix (ECM) deposition, and the expression of various profibrotic genes.[3][4][5]
Key Signaling Pathways Modulated by Enalaprilat
Enalaprilat's influence on cardiac fibroblast gene expression is primarily mediated through the attenuation of Ang II-induced signaling cascades. The most prominently documented pathway involves Reactive Oxygen Species (ROS), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Transforming Growth Factor-beta 1 (TGF-β1).[1][2][6]
Ang II stimulation of cardiac fibroblasts leads to an increase in intracellular ROS, which in turn activates the p38MAPK pathway.[1] Activated p38MAPK promotes the expression of TGF-β1, a potent profibrotic cytokine that stimulates the synthesis of ECM proteins, such as collagens.[1][7] Enalaprilat, by blocking the production of Ang II, inhibits this entire cascade, leading to a reduction in cardiac fibroblast proliferation and ECM deposition.[1][2]
Signaling Pathway of Angiotensin II-Induced Fibrosis
Caption: Angiotensin II signaling cascade leading to cardiac fibrosis.
Quantitative Data on Gene and Protein Expression Changes
The following tables summarize the quantitative effects of enalaprilat on key molecules involved in cardiac fibrosis, as reported in the literature.
Table 1: Effect of Enalaprilat on p38MAPK and TGF-β1 Protein Expression
| Treatment Group | p-p38MAPK Protein Expression (Fold Change vs. Control) | TGF-β1 Protein Expression | Reference |
| Control | 1.0 | Baseline | [1] |
| Ang II (10⁻⁷ M) | 3.6 | Significantly Increased | [1] |
| Ang II + Enalaprilat (10⁻⁷ M) | Significantly Decreased vs. Ang II | Significantly Decreased vs. Ang II | [1] |
| Ang II + Enalaprilat (10⁻⁶ M) | Significantly Decreased vs. Ang II | Significantly Decreased vs. Ang II | [1] |
| Ang II + Enalaprilat (10⁻⁵ M) | Significantly Decreased vs. Ang II | Significantly Decreased vs. Ang II | [1] |
Table 2: Effect of Enalaprilat on TGF-β1 Transcription
| Treatment Group | TGF-β1 mRNA Expression | Reference |
| Control | Baseline | [7] |
| Ang II | Significantly Increased | [7] |
| Ang II + Enalaprilat (various doses) | Significantly Decreased vs. Ang II | [7] |
Table 3: Effect of Enalapril on Collagen Gene Expression in Hypertensive Rats
| Treatment Group | Myocardial Fibrosis (%) | Reference |
| Untreated Hypertensive Rats | 11.2 ± 1.6 | [8] |
| Enalapril-Treated Hypertensive Rats | 8.3 ± 0.7 | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of enalaprilat on cardiac fibroblasts.
Isolation and Culture of Cardiac Fibroblasts
-
Source: Neonatal (1-3 day old) Wistar-Kyoto rats.[1]
-
Heart Isolation: Hearts are aseptically removed and placed in a Spinner solution.[1]
-
Digestion: The heart tissue is minced and subjected to enzymatic digestion with a solution containing 0.1% collagenase.[1]
-
Cell Culture: The isolated cardiac fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM).[1]
Cell Proliferation Assays
-
BrdU Assay: To determine cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay can be employed.[1]
-
MTT Assay: The metabolic activity of the cells, as an indicator of proliferation, can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
An immunofluorescence assay can be used to measure the levels of intracellular ROS.[1]
Gene and Protein Expression Analysis
-
Immunocytochemistry: This technique is used to visualize the localization of specific proteins within the cells, such as phosphorylated p38MAPK.[1]
-
Western Blotting: A standard method for detecting and quantifying specific proteins, including p-p38MAPK and TGF-β1.[1]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the messenger RNA (mRNA) expression levels of target genes, such as TGF-β1.[7][9]
Experimental Workflow
Caption: A generalized workflow for in vitro studies.
Conclusion
This compound, through its active metabolite enalaprilat, exerts a significant inhibitory effect on the profibrotic gene expression program in cardiac fibroblasts. By blocking the renin-angiotensin system and specifically the production of Ang II, enalaprilat attenuates the ROS/p38MAPK/TGF-β1 signaling pathway. This leads to a reduction in cardiac fibroblast proliferation and the expression of key fibrotic markers, including TGF-β1 and collagens. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the anti-fibrotic mechanisms of ACE inhibitors and the development of novel therapeutic strategies for cardiac fibrosis.
References
- 1. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 7. academicjournals.org [academicjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Investigating the Neuroprotective Effects of Enalapril Maleate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its cardiovascular benefits, a growing body of preclinical evidence demonstrates its significant neuroprotective properties, particularly in the context of ischemic stroke. This technical guide provides an in-depth review of the mechanisms, experimental validation, and key signaling pathways implicated in the neuroprotective effects of enalapril maleate. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying molecular and procedural workflows. The primary mechanism appears to be the attenuation of oxidative stress through the modulation of the renin-angiotensin system, leading to reduced infarct volume, decreased brain edema, and improved neurological outcomes in animal models of cerebral ischemia.
Mechanism of Action: Modulation of the Renin-Angiotensin System (RAS)
Enalapril exerts its effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE has two primary functions in the body: it converts angiotensin I (Ang I) into the potent vasoconstrictor angiotensin II (Ang II), and it degrades bradykinin, a vasodilator.[1][2][3] By inhibiting ACE, enalapril simultaneously decreases the production of Ang II and increases the bioavailability of bradykinin.[1][4] This dual action is central to its neuroprotective effects. Ang II, acting primarily through its type 1 receptor (AT1R), is a key mediator of vasoconstriction, inflammation, and the production of reactive oxygen species (ROS), all of which are detrimental in the setting of cerebral ischemia.[5][6] Conversely, the accumulation of bradykinin can promote vasodilation and may have direct neuroprotective properties.[7]
Preclinical Efficacy: Quantitative Data Summary
Numerous studies have quantified the neuroprotective effects of enalapril in rodent models of stroke. A non-hypotensive dose (0.03 mg/kg) has been shown to be particularly effective, suggesting a mechanism of action independent of blood pressure reduction.[8][9]
Table 1: Effect of Enalapril on Neurological Deficit, Infarct Volume, and Brain Edema following Transient Focal Cerebral Ischemia in Rats
| Group | Dose (mg/kg) | Neurological Deficit Score (NDS) | Infarct Volume (mm³) | Infarct Reduction (%) | Brain Edema (%) | Brain Swelling (%) |
|---|---|---|---|---|---|---|
| Control Ischemic | Vehicle | 3.11 ± 0.36 | 283 ± 18 | - | 4.1 ± 0.4 | 9.8 ± 1.5 |
| Enalapril | 0.03 | 1.37 ± 0.26 | 155.6 (calculated) | 45% | 1.89 (calculated) | 6.47 (calculated) |
| Enalapril | 0.1 | 1.67 ± 0.31 | 276 ± 39 | Not Significant | - | 10.4 ± 1.4 |
Data sourced from Panahpour et al.[8][9] A lower NDS indicates better neurological function. Reductions for the 0.03 mg/kg dose were calculated based on the reported percentages.
Table 2: Effect of Enalapril on Brain Oxidative Stress Markers 24h Post-Ischemia
| Group | Treatment | Reduced Glutathione (GSH) | Malondialdehyde (MDA) |
|---|---|---|---|
| Ischemia + Vehicle | Vehicle | Decreased vs. Sham | Significantly Increased vs. Sham |
| Ischemia + Enalapril | 0.03 mg/kg | Increased vs. Vehicle | Significantly Decreased vs. Vehicle |
Data sourced from Panahpour et al.[10][11] Enalapril augmented antioxidant activity by increasing levels of the endogenous antioxidant GSH and attenuating lipid peroxidation, as measured by MDA.
Table 3: Effect of Enalapril in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
| Treatment Group | Parameter | Day 0 | Day 3 / Day 7 |
|---|---|---|---|
| Late-Onset Enalapril | Cerebral Edema (%) | 9.6 ± 2.9 | 3.4 ± 0.5 |
| Late-Onset Enalapril | Proteinuria (mg/d) | 283 ± 27 | 116 ± 22 |
| Control | Median Survival | - | 54 days |
| Early-Onset Enalapril | Median Survival | - | 320 days |
| Late-Onset Enalapril | Median Survival | - | 264 days |
Data sourced from van den Brand et al.[12][13] Enalapril significantly reduced manifest cerebral edema and prolonged survival even when administered after the onset of pathology.
Key Signaling Pathways in Neuroprotection
Attenuation of Angiotensin II-Mediated Oxidative Stress
The primary neurotoxic pathway influenced by enalapril involves Ang II signaling through the AT1 receptor. In the context of ischemia/reperfusion injury, this pathway becomes highly activated. Binding of Ang II to the AT1R triggers a signaling cascade that activates NADPH oxidase (NOX), a key enzyme responsible for generating superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[5][6][14] This surge in ROS leads to widespread oxidative stress, causing lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in neuronal apoptosis and necrosis.[15] Enalapril confers neuroprotection by reducing the substrate (Ang II) for this damaging pathway.
Potential Role of the Bradykinin Signaling Pathway
By preventing the degradation of bradykinin, enalapril increases its local concentration.[1] Bradykinin binds to the B2 receptor, which is coupled to G-proteins and can initiate signaling cascades leading to the production of nitric oxide (NO) and prostacyclin.[1][7] These molecules are potent vasodilators, and their increased production could improve cerebral blood flow to the ischemic penumbra. While this is a plausible contributing mechanism, its direct, independent neuroprotective effect in stroke models relative to Ang II reduction requires further elucidation.
Experimental Protocols for Preclinical Evaluation
The following section details a representative experimental workflow for assessing the neuroprotective effects of enalapril in a rodent model of ischemic stroke.
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is widely used as it effectively mimics human ischemic stroke with a subsequent reperfusion phase.[8][16]
-
Animal Preparation: Male Sprague-Dawley rats (280–320g) are anesthetized (e.g., ketamine/xylazine or isoflurane). Body temperature is maintained at 37°C throughout the procedure.[16]
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]
-
Occlusion: The ECA is ligated and transected. A 4-0 monofilament nylon suture with a blunted, silicone-coated tip is introduced into the ECA stump and advanced up the ICA until it gently lodges in the anterior cerebral artery, thereby occluding the origin of the middle cerebral artery (MCA).[8][17]
-
Ischemia & Reperfusion: The suture is left in place for a defined period (e.g., 60 minutes) to induce focal ischemia.[8][10] For reperfusion, the suture is carefully withdrawn. The incision is then closed. Sham-operated animals undergo the same surgical procedure without the suture being advanced to occlude the MCA.
Drug Administration Protocol
-
Groups: Animals are randomly assigned to groups: (1) Sham, (2) Ischemia + Vehicle, (3) Ischemia + Enalapril (0.03 mg/kg), (4) Ischemia + Enalapril (0.1 mg/kg).[8]
-
Administration: this compound or vehicle (normal saline) is administered via intraperitoneal (IP) injection.[8]
-
Timing: The injection is typically performed either 1 hour prior to MCAO (pretreatment) or immediately at the onset of reperfusion (post-treatment).[8][10]
Assessment of Neuroprotective Outcomes
Assessments are typically performed 24 hours after reperfusion.
-
Neurological Deficit Scoring (NDS): A blinded observer scores the animal on a scale (e.g., 0-4) to assess motor and neurological function.[8]
-
0: No observable deficit.
-
1: Failure to extend contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
-
-
Infarct Volume Measurement:
-
Brains are rapidly removed and sectioned into 2 mm coronal slices.
-
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
TTC stains viable, metabolically active tissue red, leaving the infarcted (necrotic) tissue unstained (white).
-
The unstained areas are quantified using image analysis software to calculate the total infarct volume.
-
-
Brain Edema Measurement (Wet-Dry Method):
-
The ischemic hemisphere is weighed immediately after removal (wet weight).
-
The tissue is then dried in an oven (e.g., at 100°C for 24h) and weighed again (dry weight).
-
Water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
-
Oxidative Stress Marker Analysis:
-
Malondialdehyde (MDA) Assay: Brain tissue from the ischemic hemisphere is homogenized. MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit, often based on the reaction with thiobarbituric acid (TBA) to form a fluorescent product.[10]
-
Superoxide Dismutase (SOD) or Glutathione (GSH) Assay: The activity of the antioxidant enzyme SOD or the levels of the antioxidant molecule GSH are measured in brain homogenates using commercially available colorimetric assay kits.[10]
-
-
Apoptosis Detection (TUNEL Assay):
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), processed, and embedded in paraffin. Coronal sections are cut.
-
Staining: A Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay kit is used. The enzyme TdT labels the 3'-OH ends of fragmented DNA (a hallmark of apoptosis) with a fluorescently labeled dUTP.[18]
-
Visualization: Sections are counterstained with a nuclear marker (e.g., DAPI). Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.[18]
-
Conclusion
This compound demonstrates robust neuroprotective effects in preclinical models of ischemic stroke. The primary mechanism is the inhibition of ACE, which leads to a reduction in Angiotensin II-mediated oxidative stress and inflammation. Quantitative data consistently show that non-hypotensive doses of enalapril can significantly reduce infarct volume, limit brain edema, and improve neurological function. These findings, supported by detailed experimental protocols, underscore the therapeutic potential of enalapril beyond its established cardiovascular applications and provide a strong rationale for further investigation into its role in treating acute ischemic brain injury.
References
- 1. Bradykinin B2 receptor-dependent enhancement of enalapril-evoked hypotension in ethanol-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin actions in the central nervous system: historical overview and psychiatric implications | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin II, NADPH Oxidase, and Redox Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress-mediated effects of angiotensin II in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enalapril attenuates ischaemic brain oedema and protects the blood-brain barrier in rats via an anti-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Enalapril prevents imminent and reduces manifest cerebral edema in stroke-prone hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. Angiotensin II induces oxidative stress and upregulates neuroprotective signaling from the NRF2 and KLF9 pathway in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Mechanisms of the ACE2–Angiotensin-(1-7)–Mas Axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Enalapril Maleate: A Technical Guide to its Role in Modulating Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant role in mitigating oxidative stress, a key pathological factor in cardiovascular and renal diseases. This technical guide provides an in-depth analysis of enalapril maleate's effects on key oxidative stress markers. It summarizes quantitative data from preclinical studies, details the experimental protocols for marker assessment, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the antioxidant properties of enalapril and other ACE inhibitors.
Introduction: Enalapril and Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the pathophysiology of numerous diseases. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-oxidant angiotensin II, exerts beneficial effects that extend beyond blood pressure control. This guide focuses on the molecular mechanisms and quantifiable impacts of enalapril on oxidative stress.
Quantitative Impact of Enalapril on Oxidative Stress Markers
The antioxidant effects of enalapril have been quantified in various preclinical models. The following tables summarize the reported changes in key markers of oxidative stress and antioxidant enzyme activity following enalapril treatment.
Table 1: Effect of Enalapril on Markers of Lipid Peroxidation
| Marker | Model | Tissue | Dosage | Duration | Outcome | Reference |
| TBARS | Spontaneously Hypertensive Rat (SHR) | Kidney | 30 mg/kg/day | 24 weeks | Significant reduction (P < 0.001) | [1][2] |
| TBARS | L-NAME treated SHR | Kidney | 30 mg/kg/day | 12 weeks | Significant reduction | [1] |
| TBARS | Streptozotocin-induced diabetic rats | Heart, Kidney | Not specified | Not specified | Attenuated the increase in TBARS | [3] |
| TBARS | CF-1 Mice | Erythrocytes | 20 mg/L in drinking water | 11 weeks | ↓ from 365 to 221 nmol/g Hb/h (P < 0.05) | [4][5] |
| TBARS | Scopolamine-induced neurodegeneration in rats | Cerebral Cortex | 1 mg/kg | 14 days | 1.1 times decrease | [6] |
| TBARS | Scopolamine-induced neurodegeneration in rats | Hippocampus | 1 mg/kg | 14 days | 1.3 times decrease | [6] |
TBARS: Thiobarbituric Acid Reactive Substances, a measure of malondialdehyde (MDA) and other lipid peroxidation products.
Table 2: Effect of Enalapril on Antioxidant Enzyme Activity
| Enzyme | Model | Tissue | Dosage | Duration | Outcome | Reference |
| SOD | Spontaneously Hypertensive Rat (SHR) | Kidney | 30 mg/kg/day | 24 weeks | Significant enhancement (P < 0.001) | [1][2] |
| SOD | L-NAME treated SHR | Kidney | 30 mg/kg/day | 12 weeks | Restored reduced levels | [1] |
| SOD | Renal Transplant Recipients | - | Not specified | 1 year | Significant increase | [7][8] |
| CuZn-SOD | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | ↑ from 19 to 46 units/mg protein | [9] |
| Mn-SOD | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | ↑ from 2.1 to 3.8 units/mg protein | [9] |
| CAT | Spontaneously Hypertensive Rat (SHR) | Kidney | 30 mg/kg/day | 24 weeks | No significant change | [1] |
| CAT | Scopolamine-induced neurodegeneration in rats | Cerebral Cortex | 1 mg/kg | 14 days | Activity did not differ from control | [6] |
| CAT | Scopolamine-induced neurodegeneration in rats | Hippocampus | 1 mg/kg | 14 days | 1.4 times increase | [6] |
| GPx | CF-1 Mice | Kidney Cortex | 20 mg/L in drinking water | 11 weeks | 42% increase | [4][5] |
| GPx | CF-1 Mice | Kidney Medulla | 20 mg/L in drinking water | 11 weeks | 23% increase | [4][5] |
| GPx | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | ↑ from 27 to 54 milliunits/mg protein | [9] |
| GPx | Renal Transplant Recipients | - | Not specified | 1 year | Significant increase | [7][8] |
SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.
Table 3: Effect of Enalapril on Glutathione Metabolism
| Marker | Model | Tissue | Dosage | Duration | Outcome | Reference |
| Total Glutathione (GSH+GSSG) | CF-1 Mice | Erythrocytes | 20 mg/L in drinking water | 11 weeks | 147% increase (P < 0.05) | [4][5] |
| Total Glutathione (GSH+GSSG) | CF-1 Mice | Brain | 20 mg/L in drinking water | 11 weeks | 112% increase (P < 0.05) | [4][5] |
| Total Glutathione (GSH+GSSG) | CF-1 Mice | Lung | 20 mg/L in drinking water | 11 weeks | 67% increase (P < 0.05) | [4][5] |
| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Erythrocytes | 20 mg/L in drinking water | 11 weeks | 21% increase | [4][5] |
| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Brain | 20 mg/L in drinking water | 11 weeks | 21% increase | [4][5] |
| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | 18% increase | [4][5] |
| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Kidney Cortex | 20 mg/L in drinking water | 11 weeks | 53% increase | [4][5] |
GSH: Reduced Glutathione; GSSG: Oxidized Glutathione.
Detailed Experimental Protocols
The assessment of oxidative stress markers requires precise and validated methodologies. Below are detailed protocols for the key experiments cited in the literature concerning enalapril's effects.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA) levels, a key indicator of lipid peroxidation.
-
Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
-
Sample Preparation:
-
Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to obtain the supernatant.[10]
-
-
Assay Procedure:
-
To the sample supernatant, add a solution of TBA in an acidic medium (e.g., acetic acid or trichloroacetic acid).
-
Incubate the mixture at 95°C for a defined period (e.g., 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Superoxide Dismutase (SOD) Activity Assay
SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen by superoxide radicals.
-
Principle: Superoxide anions are generated, for example, by a xanthine/xanthine oxidase system. These anions reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), producing a colored formazan product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
-
Assay Procedure:
-
Prepare a reaction mixture containing the sample, xanthine, and the detector molecule (e.g., NBT).
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature for a specific duration.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm for formazan).
-
Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.
-
Catalase (CAT) Activity Assay
Catalase activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be measured directly by monitoring the decrease in absorbance at 240 nm.
-
Assay Procedure:
-
Add the sample to a solution of H₂O₂ of a known concentration in a suitable buffer.
-
Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the catalase activity in the sample.
-
Glutathione Peroxidase (GPx) Activity Assay
GPx activity is commonly measured through a coupled reaction with glutathione reductase (GR).
-
Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by GR, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.
-
Assay Procedure:
-
Prepare a reaction mixture containing the sample, GSH, GR, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the GPx activity based on the rate of NADPH consumption.
-
Signaling Pathways Modulated by Enalapril
Enalapril's antioxidant effects are not solely due to the reduction of angiotensin II but also involve the modulation of specific intracellular signaling pathways.
The pSmad1/5/9 Pathway
Recent research has implicated the phosphorylation of Smad1/5/9 as a key mechanism in enalapril's anti-senescence and antioxidant effects.[11] Enalapril treatment leads to an increase in phosphorylated Smad1/5/9 (pSmad1/5/9), which then translocates to the nucleus and acts as a transcription factor. This results in the upregulation of genes involved in antioxidative defense, thereby reducing reactive oxygen species (ROS) levels.[11]
Caption: Enalapril-mediated activation of the pSmad1/5/9 signaling pathway.
Nitric Oxide Bioavailability
Enalapril, by inhibiting ACE, also prevents the degradation of bradykinin.[4] Elevated bradykinin levels stimulate the production of nitric oxide (NO), a potent vasodilator with antioxidant properties.[4][12] Increased NO bioavailability can directly scavenge superoxide radicals and contribute to the overall reduction in oxidative stress.
Caption: Enalapril's influence on nitric oxide bioavailability.
Experimental Workflow for Assessing Enalapril's Antioxidant Effects
A typical experimental workflow to investigate the impact of enalapril on oxidative stress markers in a preclinical model is outlined below.
Caption: Preclinical experimental workflow for oxidative stress assessment.
Conclusion
This compound demonstrates a robust capacity to modulate oxidative stress, a key contributor to end-organ damage in cardiovascular and renal diseases. This is achieved through a dual mechanism: the reduction of the pro-oxidant angiotensin II and the active enhancement of endogenous antioxidant defense systems via signaling pathways involving pSmad1/5/9 and nitric oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the antioxidant properties of enalapril and the development of novel therapeutic strategies targeting oxidative stress. The continued exploration of these mechanisms will be crucial for optimizing the clinical application of ACE inhibitors and for the discovery of new drug candidates with similar protective profiles.
References
- 1. Effect of the Antihypertensive Drug Enalapril on Oxidative Stress Markers and Antioxidant Enzymes in Kidney of Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the antihypertensive drug enalapril on oxidative stress markers and antioxidant enzymes in kidney of spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. ENALAPRIL EFFECT ON THE STATE OF NITROGEN OXIDE SYSTEM AND PROOXIDANT-ANTIOXIDANT BALANCE IN BRAIN UNDER CONDITIONS OF BLOCKADE OF CENTRAL CHOLINERGIC SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Enalapril, Losartan, or Not Antihypertensive on the Oxidative Status in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superoxide dismutase and glutathione peroxidase activities are increased by enalapril and captopril in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Oxidative Stress Markers [bio-protocol.org]
- 11. Enalapril mitigates senescence and aging-related phenotypes by targeting antioxidative genes via phosphorylated Smad1/5/9 [elifesciences.org]
- 12. Antioxidant Effect of Captopril and Enalapril on Reactive Oxygen Species-Induced Endothelial Dysfunction in the Rabbit Abdominal Aorta - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Enalapril Maleate in Vascular Endothelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant anti-inflammatory properties within the vascular endothelium. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of enalapril maleate, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling pathways modulated by enalapril, present quantitative data from key studies in a clear, tabular format, and provide detailed experimental protocols for the assays cited. This guide aims to facilitate a comprehensive understanding of enalapril's vasculoprotective effects and to support further research in this critical area of cardiovascular pharmacology.
Introduction
The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in regulating vascular tone, permeability, and inflammation. Endothelial dysfunction, characterized by a pro-inflammatory and pro-thrombotic state, is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Chronic inflammation within the endothelium leads to the upregulation of adhesion molecules, the recruitment of leukocytes, and the production of pro-inflammatory cytokines, creating a vicious cycle of vascular damage.
This compound, a prodrug that is hydrolyzed in the liver to its active metabolite enalaprilat, exerts its primary antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory mediator, angiotensin II. However, the beneficial effects of enalapril on the vasculature extend beyond blood pressure control. This guide will elucidate the multifaceted anti-inflammatory mechanisms of enalapril on the vascular endothelium.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of enalapril on the vascular endothelium are mediated through several interconnected signaling pathways. These include the inhibition of the pro-inflammatory angiotensin II axis, the potentiation of the anti-inflammatory bradykinin pathway, the reduction of oxidative stress, and the modulation of the NF-κB signaling cascade.
Inhibition of the Renin-Angiotensin System (RAS)
Angiotensin II, the principal effector of the RAS, is a potent pro-inflammatory molecule in the vasculature. It binds to the angiotensin II type 1 (AT1) receptor on endothelial cells, triggering a cascade of events that promote inflammation. Enalapril, by inhibiting ACE, reduces the production of angiotensin II, thereby mitigating its downstream inflammatory effects.[1]
dot
Caption: Enalapril inhibits ACE, reducing Angiotensin II and subsequent inflammation.
Potentiation of the Kallikrein-Kinin System (Bradykinin)
ACE is also responsible for the degradation of bradykinin, a potent vasodilator with anti-inflammatory properties. By inhibiting ACE, enalapril increases the local bioavailability of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, stimulating the production of nitric oxide (NO) and prostacyclin, which have anti-inflammatory and anti-platelet aggregation effects.[2]
dot
Caption: Enalapril increases bradykinin, promoting anti-inflammatory effects.
Reduction of Oxidative Stress
Angiotensin II is a major stimulus for the production of reactive oxygen species (ROS) in the endothelium, primarily through the activation of NADPH oxidase.[3] ROS can act as signaling molecules to activate pro-inflammatory pathways like NF-κB and can also directly damage endothelial cells. Enalapril, by reducing angiotensin II levels, decreases NADPH oxidase activity and subsequent ROS production.[4] Furthermore, the enhanced bradykinin-NO signaling contributes to the antioxidant effects of enalapril.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for adhesion molecules (VCAM-1, ICAM-1), chemokines (MCP-1), and cytokines. In resting endothelial cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as angiotensin II and ROS, lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Enalapril has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5][6]
dot
Caption: Enalapril inhibits NF-κB activation by preventing IκBα degradation.
Quantitative Data on Anti-Inflammatory Effects
Numerous studies have quantified the anti-inflammatory effects of enalapril on the vascular endothelium. The following tables summarize key findings from preclinical and clinical research.
Table 1: Effect of Enalapril on Endothelial Adhesion Molecule and Chemokine Expression
| Inflammatory Marker | Experimental Model | Treatment | Outcome | Reference(s) |
| VCAM-1 | Angiotensin II-infused mice | Enalapril | ↓ Expression in aorta | [7] |
| ICAM-1 | Angiotensin II-infused mice | Enalapril | ↓ Expression in aorta | [7] |
| E-selectin | Angiotensin II-infused mice | Enalapril | ↓ Expression in aorta | [7] |
| MCP-1 | Angiotensin II-infused mice | Enalapril | ↓ Expression in aorta | [7] |
| sVCAM-1 | Hypertensive patients | Enalapril (8 weeks) | 19% decrease in plasma | [8] |
| sICAM-1 | Hypertensive patients | Enalapril (8 weeks) | 15% decrease in plasma | [8] |
| sE-selectin | Hypertensive patients | Enalapril (8 weeks) | 13% decrease in plasma | [8] |
| MCP-1 | Hypertensive patients | Enalapril (8 weeks) | 13% decrease in plasma | [8] |
Table 2: Effect of Enalapril on Oxidative Stress and Nitric Oxide Bioavailability
| Parameter | Experimental Model | Treatment | Outcome | Reference(s) |
| Reactive Oxygen Species (ROS) | Rabbit abdominal aorta | Enalapril | Preserved endothelium-dependent relaxation after ROS exposure | [4] |
| Serum Nitrite (NO metabolite) | Patients with essential hypertension | Enalapril | Increased from 164.5 to 266.9 nmol/mL | [6] |
| eNOS mRNA | L-NAME-treated rats | Enalapril | Restored aortic eNOS mRNA levels | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the anti-inflammatory effects of enalapril on vascular endothelium.
Endothelial Cell Culture and Inflammatory Stimulation
dot
Caption: Workflow for in vitro studies of enalapril on endothelial cells.
Protocol for HUVEC Culture and TNF-α Stimulation:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: HUVECs are seeded onto gelatin-coated culture plates and grown to 80-90% confluency.
-
Enalapril Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 50 µM) and incubated for a specified period (e.g., 24 hours).[10]
-
Inflammatory Stimulation: Following enalapril pre-treatment, tumor necrosis factor-alpha (TNF-α) is added to the culture medium at a final concentration of 10 ng/mL to induce an inflammatory response.[11] The incubation time with TNF-α can vary depending on the endpoint being measured (e.g., 4 hours for NF-κB activation, 24 hours for adhesion molecule expression).
-
Cell Harvesting: After the incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested for downstream analysis.
Western Blot Analysis of Adhesion Molecules and NF-κB Signaling
Protocol for Western Blotting:
-
Protein Extraction: Harvested cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against VCAM-1, ICAM-1, phospho-IκBα, total IκBα, p65, or a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13]
Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
Protocol for RT-qPCR:
-
RNA Extraction: Total RNA is extracted from harvested cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for VCAM-1, ICAM-1, MCP-1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene as the internal control.
Conclusion
This compound possesses significant anti-inflammatory properties in the vascular endothelium that are independent of its blood pressure-lowering effects. By inhibiting the pro-inflammatory actions of angiotensin II, potentiating the beneficial effects of bradykinin, reducing oxidative stress, and suppressing the NF-κB signaling pathway, enalapril contributes to the restoration of endothelial homeostasis. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of the pleiotropic effects of enalapril is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting endothelial inflammation in cardiovascular diseases. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the full therapeutic potential of enalapril in mitigating vascular inflammation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enalapril inhibits nuclear factor-κB signaling in intestinal epithelial cells and peritoneal macrophages and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species, Vascular Noxs, and Hypertension: Focus on Translational and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant effect of captopril and enalapril on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB-induced inflammatory responses by angiotensin II antagonists in aged rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. Effects of enalapril and losartan on circulating adhesion molecules and monocyte chemotactic protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Attenuation of TNF-α-Induced Inflammatory Injury in Endothelial Cells by Ginsenoside Rb1 via Inhibiting NF-κB, JNK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NF-κB inhibitory Proteins IκBα and IκBβ Mediate Disparate Responses to Inflammation in Fetal Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for Enalapril Maleate Administration in Spontaneously Hypertensive Rats (SHR)
These application notes provide a comprehensive overview of the administration of enalapril maleate to spontaneously hypertensive rats (SHR), a common animal model for studying hypertension and its cardiovascular complications. The following sections detail the effects of enalapril on various physiological parameters, provide standardized experimental protocols, and visualize key signaling pathways and workflows. This information is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease and pharmacology.
Data Presentation: Effects of this compound in SHR
The following tables summarize the quantitative data from various studies on the effects of this compound administration in SHR.
Table 1: Effects of this compound on Systemic and Cardiovascular Parameters in SHR
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Systolic Blood Pressure (SBP) | SHR | 10 mg/kg/day | 11 months | Decreased to 199 ± 3 mmHg from 237 ± 3 mmHg in controls | [1] |
| Systolic Blood Pressure (SBP) | SHR | 20 mg/kg/day | 5 weeks | Significantly reduced | [2] |
| Systolic Blood Pressure (SBP) | SHR | 25-30 mg/kg/day | 4 to 20 weeks of age | Reduced by 63 mmHg (34%) compared to untreated SHR | [3] |
| Systolic Blood Pressure (SBP) | SHR | 30 mg/kg/day | 12 weeks | Significantly reduced | [4] |
| Mean Arterial Pressure (MAP) | SHR | 10 mg/kg/day | 28 days | Significantly reduced | [5] |
| Left Ventricular (LV) Weight | SHR | 10 mg/kg/day | 11 months | Decreased by 18% | [1] |
| Cardiac Hypertrophy | SHR | 20 mg/kg/day | 5 weeks | Completely regressed | [2][6] |
| Myocardial Fibrosis | SHR | 10 mg/kg/day | 11 months | Diminished the fraction of myocardium occupied by fibrosis by 59% | [1] |
| Ventricular Arrhythmias | SHR | 10 mg/kg/day | 11 months | Reduced frequency of spontaneous and induced arrhythmias | [1] |
Table 2: Effects of this compound on Renal Parameters in SHR
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Proteinuria | Stroke-Prone SHR (SHRSP) with 1% NaCl in drinking water | 100 mg/L in drinking water (approx. 24 mg/kg/day) | Started after proteinuria >40 mg/day | Initially stabilized proteinuria, whereas it increased in untreated rats | [7] |
| Renal Sodium Transporter Distribution | SHR | 30 mg/kg/day | 4 weeks | Provoked retraction of Na+/H+ exchanger isoform 3 (NHE3) and Na+-Pi cotransporter type 2 (NaPi2) from apical membranes | [8] |
| Angiotensin-Converting Enzyme (ACE) Abundance in Kidney | SHR | 30 mg/kg/day | 4 weeks | Decreased to 0.67 ± 0.22 of untreated SHR | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to SHR.
Animal Model and Enalapril Administration
Objective: To induce and treat hypertension in an animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound
-
Drinking water or gavage equipment
Protocol:
-
House male SHR and age-matched WKY rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[7]
-
Prepare the this compound solution. For administration in drinking water, dissolve this compound in the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 10, 20, or 30 mg/kg/day).[2][3][4][5] For oral gavage, dissolve the drug in an appropriate vehicle.
-
Administer this compound to the treatment group of SHR. The control group of SHR and the WKY rats should receive the vehicle (e.g., untreated drinking water).
-
The duration of treatment can vary depending on the study's objectives, ranging from several weeks to months.[1][2][3][4]
-
Monitor the animals' body weight and general health status daily.[5][9]
Blood Pressure Measurement
Objective: To assess the effect of enalapril on blood pressure.
Materials:
-
Tail-cuff plethysmography system
-
Restraining device for rats
Protocol:
-
Acclimate the conscious rats to the restraining device and the tail-cuff procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
-
Place the rat in the restraining device.
-
Position the tail-cuff and a pulse sensor on the rat's tail.
-
Inflate and deflate the cuff automatically using the system. The system records the systolic blood pressure and heart rate.
-
Perform measurements weekly throughout the study period to monitor the progression of hypertension and the response to treatment.[3][10]
Assessment of Cardiac Hypertrophy
Objective: To determine the effect of enalapril on cardiac mass and cellular structure.
Materials:
-
Analytical balance
-
Microscope
-
Histology equipment (formalin, paraffin, microtome, slides)
-
Stains (e.g., Hematoxylin and Eosin)
Protocol:
-
At the end of the treatment period, euthanize the rats.
-
Excise the heart and weigh it to determine the total heart weight.
-
Dissect the left ventricle (LV) and weigh it separately.
-
Calculate the LV weight to body weight ratio as an index of cardiac hypertrophy.[3]
-
For histological analysis, fix the heart tissue in 10% formalin and embed it in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin.
-
Measure the cross-sectional area of cardiomyocytes using a microscope and image analysis software to assess cellular hypertrophy.[9]
Evaluation of Renal Function
Objective: To assess the impact of enalapril on kidney function.
Materials:
-
Metabolic cages
-
Urinalysis equipment
-
Assay kits for creatinine
Protocol:
-
House individual rats in metabolic cages for 24-hour urine collection.[7]
-
Measure the total urine volume.
-
Determine the urinary protein concentration using a method such as the Bradford assay to assess proteinuria.[7]
-
Collect blood samples to measure serum creatinine levels.
-
Calculate creatinine clearance as an indicator of the glomerular filtration rate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows.
Caption: The Renin-Angiotensin System and the inhibitory action of Enalapril.
Caption: A typical experimental workflow for studying the effects of Enalapril in SHR.
Caption: A proposed signaling pathway involving PKC in SHR cardiac hypertrophy.[6]
References
- 1. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Enalapril induces muscle epigenetic changes and contributes to prevent a decline in running capacity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of enalapril on the cardiac remodelling in ovariectomized spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing the Cellular Effects of Enalapril Maleate
This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of enalapril maleate in vitro. Enalapril, a pro-drug, is converted in the liver to its active form, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] These protocols cover key assays for evaluating its impact on cell viability, apoptosis, oxidative stress, and related signaling pathways.
Application Note 1: Assessing Cytotoxicity and Anti-Proliferative Effects
Enalapril has demonstrated varied effects on cell proliferation depending on the cell type. It has been shown to reduce cell proliferation in orbital fibroblasts and cardiac fibroblasts.[3][4] In cancer research, while enalapril alone may have limited effects on the viability of colorectal cancer cell lines, it can significantly enhance the cytotoxicity of chemotherapeutic agents like 5-FU.[5] Conversely, it can induce apoptosis and reduce viability in acute promyelocytic leukemia cells in a dose- and time-dependent manner.[6][7]
Experimental Protocol: MTT/XTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of the cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (MTT or XTT) into a colored formazan product, which can be quantified by spectrophotometry.
Materials:
-
Target cells (e.g., HL-60, SW620, HCT116, primary fibroblasts)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO or cell culture medium)[8]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations can range widely, from 3 µM to 2000 µM, depending on the cell line and experimental goal.[5][6]
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of enalapril. Include untreated cells as a negative control. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5][6]
-
Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-24 hours.[6]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a plate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: Effects of Enalapril on Cell Viability/Proliferation
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Hepatocytes (Rat) | 0.5 - 2 mM | 6 - 18 hours | Dose-dependent cytotoxicity (measured by LDH release) | [6][10] |
| HL-60 (Leukemia) | 3 µM | 48 hours | ~20% reduction in viability | [6] |
| SW620 & HCT116 (Colorectal) | 100 - 2000 µM | 72 hours | Very limited effect on viability when used alone | [5] |
| Primary Colorectal Cancer Cells | Varies | 48 hours | Weak effect alone; strong suppression when combined with 5-FU | [5] |
| Orbital Fibroblasts | Not specified | Not specified | Significantly reduced cell proliferation | [3] |
| Cardiac Fibroblasts (Rat) | 10⁻⁶ M (Enalaprilat) | 24 hours | Inhibited Angiotensin II-induced proliferation | [11] |
Workflow for Cell Viability Assessment
Caption: General workflow for assessing cell viability using MTT or XTT assays.
Application Note 2: Quantifying Enalapril-Induced Apoptosis
Enalapril has been shown to induce apoptosis in certain cell types, such as acute promyelocytic leukemia cells.[6][7] It can also protect against apoptosis, as seen in Human Umbilical Vein Endothelial Cells (HUVECs) treated with serum from Alzheimer's Disease patients.[12][13] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.
Experimental Protocol: Annexin V & PI Staining for Flow Cytometry
This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a vital stain to identify necrotic cells with compromised membranes.[14][15]
Materials:
-
Treated and control cells (1-2 x 10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with enalapril for the desired time, collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[15]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.
Data Presentation: Effects of Enalapril on Apoptosis
| Cell Line/Condition | Enalapril Concentration | Treatment Details | Observed Effect | Reference |
| HUVECs | 50 µM | Pre-treatment for 24h before insult | Suppressed apoptosis induced by AD patient serum (Apoptosis: 26.6% vs 47.78% in insult group) | [12][13] |
| HUVECs | 50 µM | Post-treatment for 24h after insult | No significant suppression of apoptosis (Apoptosis: 56.87%) | [12][13] |
| HL-60 (Leukemia) | 7 µM | Time-dependent | Induced apoptosis | [6] |
| Colorectal Cancer Cells | Varies | Combination with 5-FU | Increased apoptosis compared to 5-FU alone | [9] |
Workflow for Apoptosis Detection
Caption: Step-by-step workflow for Annexin V/PI apoptosis assay.
Application Note 3: Investigating Cellular Signaling Pathways
Enalapril's effects are mediated through various signaling pathways. As an ACE inhibitor, its primary action is on the Renin-Angiotensin-Aldosterone System (RAAS).[2] However, studies have revealed its influence on other pathways, including those related to oxidative stress, cell proliferation, and senescence.
Key Signaling Pathways Modulated by Enalapril:
-
Renin-Angiotensin-Aldosterone System (RAAS): Enalapril's active metabolite, enalaprilat, inhibits ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This is its primary mechanism for treating hypertension.[1][2]
-
ROS/p38MAPK/TGF-β1 Pathway: In cardiac fibroblasts, enalaprilat inhibits Angiotensin II-induced proliferation by blocking the generation of Reactive Oxygen Species (ROS) and subsequent activation of p38 MAPK and TGF-β1.[4][11]
-
pSmad1/5/9 Pathway: Enalapril can mitigate cellular senescence by increasing the phosphorylation of Smad1/5/9, which upregulates genes involved in antioxidative defense and cell cycle regulation, thereby reducing ROS levels.[8][17][18]
-
STAT5A Pathway: In HL-60 leukemia cells, enalapril-induced apoptosis is associated with a significant reduction in the expression of the STAT5A gene.[6][7]
-
TLR2/NF-κB Pathway: Enalapril has been shown to reduce inflammation by inhibiting the activation of the TLR2/NF-κB signaling pathway.[19]
Diagram: Enalapril's Primary Mechanism of Action (RAAS)
Caption: Enalaprilat inhibits ACE, blocking Angiotensin II production.
Diagram: Enalapril's Anti-proliferative Signaling in Cardiac Fibroblasts
References
- 1. SMPDB [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enalapril reduces proliferation and hyaluronic acid release in orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalapril overcomes chemoresistance and potentiates antitumor efficacy of 5-FU in colorectal cancer by suppressing proliferation, angiogenesis, and NF-κB/STAT3-regulated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enalapril-induced apoptosis of acute promyelocytic leukaemia cells involves STAT5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enalapril mitigates senescence and aging-related phenotypes by targeting antioxidative genes via phosphorylated Smad1/5/9 [elifesciences.org]
- 9. ejmo.org [ejmo.org]
- 10. Enalapril cytotoxicity in primary cultures of rat hepatocytes. II. Role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enalapril protects endothelial cells against induced apoptosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Enalapril mitigates senescence and aging-related phenotypes in human cells and mice via pSmad1/5/9-driven antioxidative genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enalapril mitigates senescence and aging-related phenotypes in human cells and mice via pSmad1/5/9-driven antioxidative genes | eLife [elifesciences.org]
- 19. Effects of Enalapril on TLR2/NF-κB Signaling Pathway and Inflammatory Factors in Rabbits with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pharmacokinetic Modeling of Enalapril Maleate in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enalapril maleate is an esterified prodrug widely used in the treatment of hypertension and heart failure. Following oral administration, it undergoes hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]
Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of enalapril and enalaprilat. This understanding is crucial for dose selection, predicting drug exposure in humans, and ensuring safety and efficacy. These studies typically involve administering the drug to animal models (e.g., rats, dogs) and measuring the concentrations of the parent drug and its active metabolite in biological matrices over time.[7][8] The resulting data are then used to develop mathematical models that describe the drug's behavior in the body.[3][9]
Pharmacokinetic Profile and Data Presentation
Enalapril is generally well-absorbed orally in species like dogs, while absorption is lower in rats.[7][8] Peak plasma concentrations of enalapril are typically observed within 30 minutes to two hours post-dose.[7][8] It is then rapidly converted to enalaprilat. The primary route of elimination for both compounds is renal.[10]
The following tables summarize key pharmacokinetic parameters of enalapril and its active metabolite, enalaprilat, from preclinical studies in rats and dogs.
Table 1: Pharmacokinetic Parameters of Enalapril in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) | Animal Model | Dose (mg/kg) | Route | Reference |
| Cmax (ng/mL) | 24.97 ± 3.97 | Wistar Rats | 15 | Oral | [11] |
| Tmax (h) | 0.88 ± 0.25 | Wistar Rats | 15 | Oral | [11] |
| AUC(0-t) (ng·h/mL) | 54.93 ± 7.67 | Wistar Rats | 15 | Oral | [11] |
| t½ (h) | 1.51 ± 0.17 | Wistar Rats | 15 | Oral | [11] |
| Oral Absorption (%) | ~34 | Rats | 1 | Oral | [7][8] |
Table 2: Pharmacokinetic Parameters of Enalaprilat in Rats (following Oral Enalapril Administration)
| Parameter | Value (Mean ± SD) | Animal Model | Dose (mg/kg) | Route | Reference |
| Cmax (ng/mL) | 14.34 ± 0.57 | Wistar Rats | 15 | Oral | [11] |
| Tmax (h) | 1.25 ± 0.29 | Wistar Rats | 15 | Oral | [11] |
| AUC(0-t) (ng·h/mL) | 37.36 ± 3.52 | Wistar Rats | 15 | Oral | [11] |
| t½ (h) | 1.69 ± 0.31 | Wistar Rats | 15 | Oral | [11] |
Table 3: Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Value | Animal Model | Dose (mg/kg) | Route | Reference |
| Tmax (Enalapril) | ~2 h | Beagles | 1 | Oral | [7][8] |
| Oral Absorption (%) | ~61 | Beagles | 1 | Oral | [7][8] |
| ACE Inhibition | >75% at 1.5-3 h | Beagles | 0.5 | Oral | [12] |
| ACE Inhibition | Still below normal at 24 h | Beagles | 0.5 | Oral | [12] |
Experimental Protocols
This section details standardized protocols for conducting a preclinical pharmacokinetic study of this compound in rats, including sample collection and bioanalysis.
3.1. In-Life Phase: Animal Dosing and Sample Collection
Objective: To determine the plasma concentration-time profile of enalapril and enalaprilat following oral administration in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Microcentrifuge tubes containing K2-EDTA anticoagulant
-
Syringes and needles for blood collection
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Protocol:
-
Acclimatization: Acclimate animals for at least 7 days prior to the study with free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing:
-
Record the body weight of each rat.
-
Administer a single dose of the this compound formulation (e.g., 15 mg/kg) via oral gavage.[11] Record the exact time of administration.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the femoral artery or another appropriate site at predefined time points.[11]
-
Suggested time points: Pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 10 hours post-dose.[11]
-
Collect each sample into a microcentrifuge tube containing K2-EDTA. Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.
-
-
Sample Storage: Store plasma samples at -70°C or lower until bioanalysis.
3.2. Bioanalytical Phase: LC-MS/MS Quantification
Objective: To simultaneously quantify the concentrations of enalapril and enalaprilat in rat plasma samples.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 column)
-
Enalapril and enalaprilat analytical standards
-
Internal Standard (IS), e.g., Tolbutamide[13] or Ramipril/Ramiprilat
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid
-
Purified water
-
Rat plasma samples, calibration standards, and quality control (QC) samples
Protocol:
-
Preparation of Standards:
-
Prepare stock solutions of enalapril, enalaprilat, and the IS in a suitable solvent (e.g., 50:50 methanol/water).[13]
-
Prepare working solutions by serial dilution of the stock solutions.
-
Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1-500 ng/mL) and QC samples (low, mid, high concentrations).[13]
-
-
Sample Preparation (Protein Precipitation): [13]
-
Aliquot 300 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 900 µL of ice-cold acetonitrile containing the IS.
-
Vortex the mixture for 10 minutes to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Enalapril: m/z 377.1 → 234.1
-
Enalaprilat: m/z 349.2 → 206.0
-
-
-
-
Data Analysis:
-
Integrate the peak areas for enalapril, enalaprilat, and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentrations of enalapril and enalaprilat in the unknown samples by interpolating from the calibration curve.
-
Visualizations: Pathways and Models
4.1. Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and highlights the mechanism of action for enalaprilat.
Caption: Mechanism of enalaprilat action on the Renin-Angiotensin-Aldosterone System (RAAS).
4.2. Experimental Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: Standard workflow for a preclinical pharmacokinetic study of an orally administered drug.
4.3. Pharmacokinetic Model
A simplified two-compartment model is often used to describe the pharmacokinetics of enalapril and enalaprilat.
Caption: A simplified compartmental model for enalapril pharmacokinetics and its conversion to enalaprilat.
References
- 1. livermetabolism.com [livermetabolism.com]
- 2. This compound – Rat Guide [ratguide.com]
- 3. A Detailed Physiologically Based Model to Simulate the Pharmacokinetics and Hormonal Pharmacodynamics of Enalapril on the Circulating Endocrine Renin-Angiotensin-Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. The physiological disposition and metabolism of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. paganz.org [paganz.org]
- 10. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Comparison of some pharmacokinetic parameters of 5 angiotensin-converting enzyme inhibitors in normal beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming enalapril maleate solubility issues in research experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome common solubility challenges encountered during experiments with enalapril maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be challenging?
A1: this compound is the maleate salt of enalapril, a prodrug that is converted in the body to its active form, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] While the maleate salt form is used to enhance stability and oral bioavailability, this compound itself is a crystalline powder that is only sparingly soluble in water (approximately 0.213 mg/mL).[3][5] Its solubility is influenced by pH, temperature, and the solvent system used.
Q2: What are the recommended solvents for dissolving this compound?
A2: The choice of solvent depends on the required concentration and the experimental system.
-
Organic Solvents: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is highly effective, with solubilities reported up to 99 mg/mL.[6][7] Ethanol and methanol are also viable options, though at lower concentrations.[3][7]
-
Aqueous Buffers: For biological experiments, preparing solutions in aqueous buffers like PBS (pH 7.2) is common, with a solubility of approximately 1 mg/mL.[6] It is crucial to ensure the final concentration of any organic solvent from a stock solution is minimal to avoid physiological effects.[6]
Q3: How does pH affect the solubility and stability of this compound?
A3: The pH of the solution is a critical factor. This compound shows better stability in the pH range of 2.0 to 7.0.[8] The degradation pathway is pH-dependent:
-
Above pH 5: Degradation primarily occurs through hydrolysis of the ethyl ester, forming the active diacid metabolite, enalaprilat.[8][9]
-
Below pH 5: In acidic conditions, an alternative degradation pathway involving intramolecular cyclization can lead to the formation of a diketopiperazine derivative.[8][9] Alkaline conditions, in particular, can significantly accelerate hydrolysis.[10][11]
Q4: Can I use heat or sonication to aid dissolution?
A4: Yes, gentle warming and sonication can be used to increase the rate of dissolution, particularly in aqueous solutions.[12][13] However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. This compound as a solid is highly stable, but its stability decreases in solution and when mixed with various excipients.[10][14]
Q5: How should I prepare and store this compound stock solutions?
A5: For organic stock solutions (e.g., in DMSO), it is recommended to prepare high concentrations, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[12] Aqueous solutions are less stable and it is often recommended not to store them for more than one day.[6] If aqueous solutions must be stored, refrigeration at 4°C can maintain stability for longer periods than at room temperature.[15]
Solubility Data Summary
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| Water | Sparingly soluble, ~0.213 - 3.07 | ~0.43 - 6.23 | [3][5][16] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1.0 | ~2.03 | [6] |
| Dimethyl Sulfoxide (DMSO) | ~25 - 99 | ~50.7 - 201.0 | [6][7] |
| Ethanol | ~0.25 - 17 | ~0.51 - 34.5 | [6][17] |
| Methanol | Freely soluble | Not specified | [3] |
| Dimethyl Formamide (DMF) | ~15 | ~30.5 | [6] |
Note: Molar concentrations are calculated based on the molecular weight of this compound (492.5 g/mol ).
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in my aqueous buffer.
-
Question: I've added this compound directly to my buffer at room temperature, but it won't go into solution. What should I do?
-
Answer:
-
Check Concentration: Ensure you are not exceeding the known solubility limit for your specific buffer (e.g., ~1 mg/mL in PBS).[6]
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) while stirring.[13]
-
Sonication: Use an ultrasonic bath to aid dissolution.[12][16]
-
pH Adjustment: Check the pH of your buffer. This compound has better stability in slightly acidic to neutral pH.[8]
-
Use a Stock Solution: For higher concentrations or difficult-to-dissolve batches, first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects in your experiment.[6]
-
Problem 2: After diluting my DMSO stock solution into an aqueous medium, the solution became cloudy.
-
Question: I successfully dissolved this compound in DMSO, but precipitation occurred upon dilution into my cell culture media. Why did this happen?
-
Answer: This is a common issue when diluting a drug from a high-solubility organic solvent into a lower-solubility aqueous medium. The compound is crashing out of solution.
-
Reduce Final Concentration: The most likely cause is that the final concentration in your aqueous medium exceeds the drug's aqueous solubility limit. Try preparing a more dilute final solution.
-
Increase Dilution Volume: Perform the dilution by adding the DMSO stock dropwise into a larger, rapidly stirring volume of the aqueous medium. This helps to disperse the compound quickly before it has a chance to precipitate.
-
Use a Co-solvent: In some cases, including a small percentage of a pharmaceutically acceptable co-solvent (like PEG300 or Tween80) in the final formulation can help maintain solubility.[17]
-
Problem 3: I am concerned about the stability of my prepared this compound solution during my multi-day experiment.
-
Question: My experiment runs for 72 hours. How can I ensure my compound remains stable in the solution?
-
Answer:
-
Prepare Fresh Daily: The most reliable method is to prepare a fresh working solution from a frozen stock each day. Aqueous solutions of this compound are not recommended for storage longer than 24 hours.[6]
-
Refrigerate: If daily preparation is not feasible, store the working solution at 4°C between uses. Studies have shown stability for up to 91 days at 4°C in certain buffered formulations.[15]
-
Control pH: Ensure the pH of your medium is within the optimal stability range (pH 2-7).[8] Avoid highly alkaline conditions, which accelerate degradation.[10]
-
Protect from Light: While solid this compound shows some photolysis, this effect is less pronounced in solution.[14] However, as a general good practice, protecting solutions from direct, prolonged light exposure is advisable.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution (1 mg/mL)
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Solvent Addition: Transfer the powder to a sterile conical tube. Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.2).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the solid does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the tube for 5 minutes.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Usage: Use the solution immediately. It is not recommended to store this aqueous solution for more than one day.[6]
Protocol 2: Preparation of a Concentrated DMSO Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh 25 mg of this compound powder in a sterile, chemical-resistant tube.
-
Solvent Addition: Add 500 µL of fresh, high-purity DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. The solubility in DMSO is very high, so this should occur readily at room temperature.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Freezing: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[12]
-
Dilution for Use: For experiments, thaw a single aliquot and dilute it to the final desired concentration in your aqueous buffer or cell culture medium immediately before use.
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound via the RAAS pathway.
Caption: Experimental workflow for dissolving this compound.
Caption: pH-dependent degradation pathways of this compound.
References
- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effect of the drug-matrix on the stability of this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of this compound in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Enalapril Maleate Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing enalapril maleate dosage for in vivo animal studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vivo studies with this compound.
Q1: What is the recommended starting dose of this compound for my animal model?
A1: The optimal dose of this compound is highly dependent on the animal species, the specific disease model, and the intended therapeutic effect. It is crucial to consult published literature for doses used in similar studies. As a general starting point, oral dosages can range from 0.25 mg/kg/day in dogs for congestive heart failure to 30 mg/kg/day in rats for inducing renal effects.[1][2] A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare and administer this compound?
A2: this compound is a water-soluble salt, making oral administration via drinking water or gavage a common and effective method.[3] For oral gavage, this compound can be dissolved in purified water.[3] If administering in drinking water, it's important to monitor water consumption to ensure consistent dosing. For intravenous (IV) administration, the active metabolite, enalaprilat, is typically used due to its poor oral absorption.[4][5]
Q3: My animals are showing signs of lethargy and loss of appetite. What should I do?
A3: Lethargy, loss of appetite, vomiting, and diarrhea are common side effects of enalapril.[6][7][8][9] These effects are often dose-dependent. If these signs are observed, consider the following:
-
Reduce the dose: A lower dose may still be effective while minimizing adverse effects.
-
Administer with food: Giving the dose with food can sometimes alleviate gastrointestinal upset.[6][7][8]
-
Monitor hydration: Ensure animals have free access to water, as dehydration can exacerbate side effects.[8]
-
Monitor blood pressure: Hypotension (low blood pressure) can cause weakness and collapse.[6][9] If you suspect this, monitoring blood pressure is crucial.
Q4: I am not observing the expected therapeutic effect. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Insufficient Dose: The administered dose may be too low for the specific animal model or disease state. A dose-escalation study may be necessary.
-
Drug Stability: Ensure the this compound solution is freshly prepared and properly stored to prevent degradation. While stable, prolonged storage in solution is not recommended.[10]
-
Administration Route: For some applications, oral administration may not provide sufficient bioavailability. Consider alternative routes if oral dosing is ineffective.
-
Animal Strain/Species Differences: Metabolic and physiological differences between animal strains and species can influence drug response.
Q5: Can I co-administer this compound with other drugs?
A5: Co-administration with other drugs requires careful consideration.
-
Diuretics: Concurrent use with diuretics can increase the risk of hypotension.[4][11]
-
Potassium-sparing diuretics or potassium supplements: This combination can lead to hyperkalemia (elevated potassium levels).[7][11]
-
NSAIDs: Non-steroidal anti-inflammatory drugs may reduce the efficacy of enalapril.[4]
Always consult relevant literature for potential drug interactions in your specific experimental context.
Quantitative Data Summary
The following table summarizes typical oral dosages of this compound used in various animal models. Note that these are starting points and should be optimized for your specific study.
| Animal Model | Indication | Dosage Range (Oral) | Frequency | Reference(s) |
| Rat | Hypertension | 1-10 mg/kg/day | Once or twice daily | [12] |
| Rat | Renal Growth Impairment | 30 mg/kg/day | Once daily | [1] |
| Rat | Thrombosis | 3-30 mg/kg (acute), 15 mg/kg/day (chronic) | Once daily | [1] |
| Mouse | General | LD50: 1767-2165 mg/kg | Single dose | [12] |
| Dog | Heart Failure | 0.25-0.5 mg/kg | Once or twice daily | [2][13] |
| Piglet | Cardiac Growth | 5 mg/kg/day | Once daily | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 5-10 mL/kg for rats).
-
Dissolve in vehicle: Weigh the calculated amount of this compound powder and dissolve it in a suitable vehicle, such as purified water or 0.5% carboxymethylcellulose (CMC) sodium solution.[14]
-
Ensure complete dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Verify concentration: If possible, verify the concentration of the dosing solution using an appropriate analytical method (e.g., HPLC).
-
Storage: Prepare the solution fresh daily. If short-term storage is necessary, store it protected from light at 2-8°C.
Protocol 2: Dose-Response Study to Determine Optimal Dosage
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). The dose ranges should be selected based on literature precedents.
-
Baseline Measurements: Before initiating treatment, record baseline measurements of the parameters of interest (e.g., blood pressure, heart rate, biochemical markers).
-
Drug Administration: Administer the assigned dose of this compound or vehicle to each group for a predetermined duration.
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the study period, collect samples and measure the relevant endpoints to assess the therapeutic effect and any potential toxicity.
-
Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with minimal side effects.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound – Rat Guide [ratguide.com]
- 5. drugs.com [drugs.com]
- 6. Enalapril | VCA Animal Hospitals [vcahospitals.com]
- 7. This compound (Enacard, Vasotec) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. boerumhillvet.com [boerumhillvet.com]
- 9. This compound for Dogs | Medication: PetMD | PetMD [petmd.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Acute and short-term hemodynamic, echocardiographic, and clinical effects of this compound in dogs with naturally acquired heart failure: results of the Invasive Multicenter PROspective Veterinary Evaluation of Enalapril study. The IMPROVE Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Troubleshooting unexpected cardiovascular responses to enalapril maleate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected cardiovascular responses during experiments involving enalapril maleate.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary cardiovascular response to this compound in a research setting?
A1: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor. Its primary and expected cardiovascular response is a reduction in blood pressure (antihypertensive effect).[1][2][3][4][5][6] This is achieved by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][5] This inhibition leads to vasodilation and consequently, a decrease in total peripheral resistance. In experimental models of heart failure, enalapril is also expected to reduce both preload and afterload, improving overall cardiac performance without a significant change in heart rate.[1][3][7]
Q2: We are observing a paradoxical increase in blood pressure after administering enalapril. What could be the underlying cause?
A2: A paradoxical hypertensive response to enalapril is unexpected but has been reported, particularly in the context of underlying renal artery stenosis.[8][9] The proposed mechanism involves a significant drop in glomerular filtration rate (GFR) when ACE is inhibited in a kidney with compromised perfusion. This can trigger a profound activation of the renin-angiotensin-aldosterone system (RAAS), leading to a rebound in renin release and a subsequent hypertensive crisis.[8][9][10][11] It is crucial to ensure the renal health of experimental subjects, and if renovascular hypertension is a possibility, this should be investigated.
Q3: Our experimental animals are exhibiting unexpected tachycardia following enalapril administration. What could explain this?
A3: While enalapril typically does not cause a significant increase in heart rate, tachycardia is a possible, though less common, adverse effect. One study in a human model of tachycardia-induced atrial remodeling found that intravenous enalapril did not prevent the electrical remodeling, suggesting it may not suppress certain tachyarrhythmias.[12][13] The exact mechanism for enalapril-associated tachycardia in a research setting is not well-defined but could be related to a baroreflex-mediated response to a rapid or profound drop in blood pressure, especially in a volume-depleted state.
Q4: We have noted signs of vascular inflammation in our tissue samples after enalapril treatment. Is this a known effect?
A4: Yes, although enalapril is known to have anti-inflammatory effects on the vasculature in some contexts, there are rare reports of enalapril-induced vasculitis.[14] This appears to be an idiosyncratic reaction. The underlying mechanism is not fully understood but may involve a hypersensitivity reaction. If you observe unexpected vascular inflammation, it is crucial to consider drug-induced vasculitis as a potential cause.
Troubleshooting Guides
Issue: Paradoxical Hypertension
Symptoms:
-
Significant and unexpected increase in systolic and/or diastolic blood pressure following enalapril administration.
-
Signs of hypertensive crisis in animal models (e.g., neurological symptoms).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Undiagnosed Renal Artery Stenosis: | 1. Review animal health records for any signs of renal insufficiency. 2. Consider non-invasive imaging (e.g., Doppler ultrasonography) to assess renal artery blood flow. 3. In terminal studies, perform post-mortem examination of the renal arteries. |
| Volume Depletion: | 1. Ensure adequate hydration of experimental subjects prior to enalapril administration. 2. Review experimental protocol for any procedures that may lead to fluid loss. |
| Activation of Compensatory Mechanisms: | 1. Measure plasma renin activity and angiotensin II levels before and after enalapril administration to assess the degree of RAAS activation. |
Issue: Unexpected Tachycardia or Arrhythmias
Symptoms:
-
Sustained increase in heart rate above baseline.
-
Appearance of ventricular arrhythmias on ECG recordings.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Profound Hypotension: | 1. Correlate the onset of tachycardia with blood pressure measurements. A rapid drop in blood pressure can trigger a reflex tachycardia. 2. Consider a dose-response study to see if a lower dose of enalapril mitigates the tachycardic response while still achieving the desired ACE inhibition. |
| Electrolyte Imbalance: | 1. Measure serum potassium levels. While enalapril typically causes a slight increase in potassium, any significant deviation could contribute to arrhythmias.[4][15] |
| Direct Electrophysiological Effects: | 1. In ex vivo heart preparations, enalaprilat (the active metabolite) has been shown to prolong action potential duration.[16] While this did not translate to an antiarrhythmic effect in the specific model studied, it indicates a direct effect on cardiac ion channels that could, in other contexts, be proarrhythmic. |
Data Presentation
Table 1: Adverse Events Associated with Enalapril in the Studies of Left Ventricular Dysfunction (SOLVD) Trial
| Adverse Event | Enalapril Group (%) (n=3391) | Placebo Group (%) (n=3406) | p-value |
| Hypotension-related symptoms | 14.8 | 7.1 | < 0.0001 |
| Azotemia | 3.8 | 1.6 | < 0.0001 |
| Cough | 5.0 | 2.0 | < 0.0001 |
| Fatigue | 5.8 | 3.5 | < 0.0001 |
| Hyperkalemia | 1.2 | 0.4 | = 0.0002 |
| Angioedema | 0.4 | 0.1 | < 0.05 |
Source: Adapted from the SOLVD Investigators, 1996.[15]
Table 2: Effect of Enalapril on Ventricular Tachycardia (VT) in Patients with Chronic Congestive Heart Failure
| Time Point | Prevalence of VT in Enalapril Group | Prevalence of VT in Hydralazine-Isosorbide Dinitrate Group |
| Baseline | 27% | 29% |
| 1 Year | Decreased by 27% (p < 0.02) | No significant change |
| New Onset of VT at 1 Year | 11% | 24% (p < 0.002) |
Source: Adapted from The V-HeFT II VA Cooperative Studies Group, 1993.[17]
Experimental Protocols
Detailed experimental protocols are often specific to the study design. However, here are general methodologies for key experiments cited:
Measurement of Cardiovascular Hemodynamics in Animal Models:
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine for rats) and maintain body temperature.
-
Catheterization: Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Data Acquisition: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Drug Administration: After a stabilization period, administer this compound intravenously or orally at the desired dose.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline over time.
Assessment of Cardiac Electrophysiology (Langendorff-perfused Heart):
-
Heart Isolation: Excise the heart from a heparinized and anesthetized animal and immediately cannulate the aorta.
-
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at a constant temperature and pressure.
-
Optical Mapping: Stain the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS). Use a high-speed camera and appropriate filters to record changes in fluorescence, which correspond to changes in membrane potential.
-
Pacing: Place electrodes on the epicardium or endocardium to pace the heart at various cycle lengths.
-
Drug Perfusion: After obtaining baseline recordings, switch to a perfusion solution containing enalaprilat at the desired concentration.
-
Data Analysis: Analyze the optical mapping data to determine action potential duration, conduction velocity, and the presence of any arrhythmias.[16]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Mechanism of action of enalapril in experimental hypertension and acute left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril in hypertension and congestive heart failure. Overall review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Acute and long-term effects of enalapril on the cardiovascular response to exercise and exercise tolerance in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Severe paradoxical hypertension with angiotensin-converting enzyme inhibitors: an unusual feature of renal artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal Artery Stenosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An Outline of Renal Artery Stenosis Pathophysiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Intravenous Enalapril Does Not Prevent Tachycardia-Induced Acute Atrial Electrical Remodeling - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 13. revespcardiol.org [revespcardiol.org]
- 14. Enalapril attenuates angiotensin II-induced atherosclerosis and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adverse effects of enalapril in the Studies of Left Ventricular Dysfunction (SOLVD). SOLVD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiotensin-converting enzyme inhibition produces electrophysiologic but not antiarrhythmic effects in the intact heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enalapril decreases prevalence of ventricular tachycardia in patients with chronic congestive heart failure. The V-HeFT II VA Cooperative Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of enalapril maleate in different laboratory solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound primarily degrades into two main products: enalaprilat and diketopiperazine (DKP).[1][2][3][4][5] The formation of these degradants is highly dependent on the environmental conditions, particularly pH.[1][6][7]
-
Enalaprilat is formed through the hydrolysis of the ester group in the enalapril molecule. This degradation pathway is predominant in aqueous solutions and under basic or neutral conditions.[1][5][8]
-
Diketopiperazine (DKP) is formed via an intramolecular cyclization reaction.[9][3][5] This pathway is favored in acidic conditions (pH < 5) and can also be the primary degradation route in the solid state.[1][10]
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solvent is a critical factor in the stability of this compound. The degradation pathway is pH-dependent.[8][6][11] In acidic solutions with a pH below 5, the main degradation product is diketopiperazine (DKP).[1][6] Conversely, in solutions with a pH above 5, the primary degradation product is enalaprilat, formed through hydrolysis.[6] Some studies have shown that this compound exhibits better stability in the pH range of 2.0 to 7.0.[11]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is sparingly soluble in water, soluble in ethanol, and freely soluble in methanol.[12] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[13][14] However, it is practically insoluble in nonpolar organic solvents.[13] The solubility of this compound in various pure solvents generally increases with rising temperature.[15]
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [12] |
| Methanol | Freely soluble, 0.20 g/mL | [12][13] |
| Ethanol | Soluble, 0.08 g/mL | [12][13] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [14] |
| Dimethylformamide (DMF) | Freely soluble, ~15 mg/mL | [13][14] |
| Ethyl Acetate | Soluble | [15] |
| Acetone | Soluble | [15] |
| Acetonitrile | Soluble | [15] |
| n-Octanol | Soluble | [15] |
| Isopropanol | Soluble | [15] |
| Phosphate Buffer (pH 7.2) | ~1 mg/mL | [14] |
Q4: My this compound is degrading in the solid state. What could be the cause?
A4: While this compound as a pure crystalline substance is relatively stable, it can become unstable in the solid state, especially when mixed with certain excipients.[2][7][11] The presence of moisture is a significant factor, as it can facilitate degradation. Some common excipients like microcrystalline cellulose, lactose, and magnesium stearate have been shown to promote the degradation of this compound.[7][11] The microenvironmental pH created by the excipients can also influence the degradation pathway, leading to the formation of DKP or enalaprilat.[10]
Troubleshooting Guides
Problem 1: Significant degradation of this compound is observed during forced degradation studies under alkaline conditions.
-
Possible Cause: this compound is highly susceptible to hydrolysis under alkaline conditions, leading to the formation of enalaprilat.[9][16]
-
Troubleshooting Steps:
-
Confirm pH: Ensure the pH of your alkaline solution (e.g., 0.1N NaOH) is accurate.
-
Control Temperature: Perform the experiment at a controlled temperature as higher temperatures will accelerate degradation.[2]
-
Time Points: Use shorter time points for sampling to capture the initial degradation kinetics accurately.
-
Analytical Method: Verify that your analytical method, typically HPLC, can effectively separate this compound from enalaprilat and other potential degradants.[2][4]
-
Problem 2: Unexpected peaks are appearing in the chromatogram during stability testing.
-
Possible Cause: These peaks could be previously unknown degradation products or impurities from the sample or excipients.[2] Forced degradation studies can sometimes produce degradants that are not typically observed under standard storage conditions.[2]
-
Troubleshooting Steps:
-
Analyze Blank: Inject a blank solution (solvent without the drug) to rule out solvent-related peaks.
-
Analyze Placebo: If working with a formulation, analyze a placebo (all excipients without the active ingredient) to identify any peaks originating from the excipients.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This can help in the structural elucidation of the new degradation products.[2]
-
Review Literature: Consult literature for other reported minor degradation products of this compound.[2]
-
Problem 3: Inconsistent results in stability studies of this compound tablets.
-
Possible Cause: Inconsistencies can arise from the drug-excipient interactions within the tablet matrix.[8][17] The microenvironmental pH and the presence of moisture can vary between batches or even within a single tablet, leading to variable degradation rates.[3][10]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and validated sample preparation method is used for all tablet analyses. This includes the choice of extraction solvent and the procedure for crushing and dissolving the tablets.
-
Control Storage Conditions: Strictly control the temperature and humidity during the stability study according to ICH guidelines.[2][4]
-
Evaluate Excipients: Be aware of the potential interactions between this compound and the specific excipients in the formulation. Certain excipients can accelerate degradation.[9][10]
-
Packaging: The type of packaging can also influence stability by affecting moisture ingress.[3] Ensure consistent packaging for all samples under study.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).[16]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to the desired concentration. The solution can be heated (e.g., at 80°C) to accelerate degradation.[2]
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1N NaOH. Similar to acid hydrolysis, heating can be applied.[2]
-
Neutral Hydrolysis: Dilute the stock solution with purified water and heat.[2]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent like 3% hydrogen peroxide at room temperature.[2][16]
-
Photolytic Degradation: Expose the solution in a photostability chamber to UV and visible light as per ICH guidelines.[2][4] Run a dark control in parallel.[4]
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[2][4]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Chromatographic System:
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19]
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of forced degradation behavior of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the drug-matrix on the stability of this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. historymedjournal.com [historymedjournal.com]
- 10. Proposal of a new degradation mechanism of this compound and ...: Ingenta Connect [ingentaconnect.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. View of Stability of Extemporaneously Prepared this compound Suspensions in Glass Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 17. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 18. ijpbs.com [ijpbs.com]
- 19. academic.oup.com [academic.oup.com]
Adjusting for enalapril maleate's pro-drug activation in in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting for the pro-drug activation of enalapril maleate in in vitro studies. Enalapril is a pro-drug that requires enzymatic hydrolysis to its active form, enalaprilat, to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor. Replicating this activation process in vitro is crucial for obtaining accurate and relevant experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound, and why is activation necessary?
A1: The active form of this compound is enalaprilat.[1][2] Enalapril itself is a pro-drug with only weak inhibitory activity against the angiotensin-converting enzyme (ACE).[3][4] It requires bioactivation through the hydrolysis of its ethyl ester group to form enalaprilat, which is a potent ACE inhibitor.[2][5][6] This conversion is essential for its therapeutic effects.
Q2: Which enzyme is primarily responsible for the activation of enalapril to enalaprilat?
A2: The primary enzyme responsible for the hydrolysis of enalapril to enalaprilat is human carboxylesterase 1 (CES1).[1][7][8][9][10] This enzyme is predominantly found in the liver.[11] While some initial reports suggested the involvement of other enzymes like CYP3A4, the current consensus points to CES1 as the key catalyst.[2][7] Human carboxylesterase 2 (CES2) does not significantly contribute to enalapril activation.[8]
Q3: Can I use this compound directly on my cell line of interest?
Q4: What are the main in vitro systems used to achieve enalapril activation?
A4: The most common in vitro systems for activating enalapril involve the use of liver fractions that are rich in carboxylesterase 1 (CES1). These include:
-
Liver S9 Fractions: A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, including CES1.[12][13]
-
Liver Microsomes: While containing many metabolic enzymes, they might have lower concentrations of cytosolic CES1 compared to the S9 fraction.[14]
-
Recombinant Human CES1: Using the purified enzyme allows for a more controlled and defined experimental setup.[8]
-
Fresh Tissue Homogenates: Homogenates from liver or intestine can also be used, as they contain the necessary esterases.[14]
Q5: My in vitro activation of enalapril is inefficient. What are the possible reasons?
A5: Several factors could contribute to inefficient enalapril activation. See the Troubleshooting Guide below for a more detailed breakdown. Key reasons include:
-
Low enzymatic activity in the chosen in vitro system.
-
Suboptimal incubation conditions (e.g., pH, temperature).
-
Degradation of the enzyme or the drug.
-
Genetic variants of CES1, as some polymorphisms can lead to reduced enzyme activity.[3][4][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion of enalapril to enalaprilat in cell culture | Most cell lines lack sufficient expression of carboxylesterase 1 (CES1). | 1. Verify CES1 expression in your cell line via Western blot or qPCR. 2. If CES1 expression is low or absent, consider using a metabolically competent system such as co-incubation with liver S9 fractions or primary hepatocytes. 3. Alternatively, use the active metabolite, enalaprilat, directly for your experiments. |
| Variability in enalapril conversion between batches of liver fractions | 1. Differences in donor genetics (e.g., CES1 polymorphisms).[3][4][15] 2. Improper storage or handling of the liver fractions, leading to loss of enzyme activity. | 1. Purchase liver fractions from a reputable supplier that provides donor information, including genotype if possible. 2. Ensure proper storage of liver fractions at -80°C and avoid repeated freeze-thaw cycles. 3. Always run a positive control with a known CES1 substrate to confirm enzymatic activity. |
| Inconsistent results in intestinal homogenate experiments | 1. Regional differences in esterase activity along the intestine. 2. Contamination with intestinal contents. | 1. Use a consistent section of the intestine for preparing the homogenate. 2. Thoroughly rinse the intestinal segment with ice-cold buffer before homogenization to remove luminal contents.[16] |
| Enalaprilat is not detected in the final sample analysis | 1. Inefficient extraction of the more polar enalaprilat from the reaction mixture. 2. Degradation of enalaprilat during sample processing or storage. | 1. Optimize your sample preparation and extraction method to ensure efficient recovery of both enalapril and enalaprilat. 2. Analyze samples as quickly as possible after the experiment or store them at -80°C. 3. Use an appropriate analytical method, such as LC-MS/MS, with sufficient sensitivity for detection.[5][17] |
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro activation of enalapril.
Table 1: Kinetic Parameters for Enalapril Hydrolysis by Recombinant Human CES1
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) | 0.02 mL/min/mg protein | [8] |
| Kinetic Model | Substrate Inhibition | [1][18] |
Note: Enalapril exhibits substrate inhibition kinetics, meaning that at very high concentrations, the rate of hydrolysis may decrease.
Table 2: Typical Conditions for In Vitro Metabolism Assays
| Parameter | Liver S9 Fraction | Intestinal Homogenate |
| Protein Concentration | 0.5 - 2 mg/mL | 1 - 5 mg/mL |
| Enalapril Concentration | 1 - 50 µM | 1 - 50 µM |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 0 - 60 minutes (time course) | 0 - 60 minutes (time course) |
| Buffer | Phosphate Buffer (pH 7.4) | Phosphate Buffer (pH 7.4) |
| Cofactors | Not required for CES1 activity | Not required for CES1 activity |
Experimental Protocols
Protocol 1: In Vitro Activation of Enalapril using Liver S9 Fraction
This protocol describes a general procedure for the enzymatic conversion of enalapril to enalaprilat using a liver S9 fraction.
Materials:
-
This compound
-
Liver S9 fraction (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Analytical equipment for quantifying enalapril and enalaprilat (e.g., LC-MS/MS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).
-
On the day of the experiment, thaw the liver S9 fraction on ice.
-
Prepare the phosphate buffer and pre-warm it to 37°C.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the phosphate buffer.
-
Add the liver S9 fraction to the desired final protein concentration (e.g., 1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the pre-warmed S9 mixture to achieve the desired final concentration (e.g., 10 µM).
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
For a time-course experiment, take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quench the Reaction:
-
To stop the reaction, add an equal volume of ice-cold acetonitrile or other suitable organic solvent to each aliquot.
-
Vortex to mix and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
Protocol 2: Preparation of Rat Intestinal Homogenate for Enalapril Activation Studies
This protocol outlines the preparation of a crude intestinal homogenate for use in in vitro metabolism studies.
Materials:
-
Rat intestine
-
Ice-cold homogenization buffer (e.g., sucrose-TKM buffer: 0.25 M sucrose, 80 mM Tris, 25 mM KCl, 5 mM MgCl2, pH 7.4)[16]
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
Ice bucket
Procedure:
-
Tissue Collection:
-
Euthanize the rat according to approved animal welfare protocols.
-
Excise the small intestine and place it in ice-cold saline.
-
Gently flush the intestinal lumen with cold saline to remove its contents.[16]
-
-
Homogenization:
-
Cut the intestine into small pieces and weigh it.
-
Add the tissue to a pre-chilled homogenizer with 2 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Centrifugation:
-
Transfer the homogenate to centrifuge tubes.
-
Centrifuge at 9,000 - 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.[16]
-
Carefully collect the supernatant (this is the S9 fraction of the intestinal homogenate).
-
-
Storage and Use:
-
The intestinal S9 fraction can be used immediately for incubation experiments (as described in Protocol 1) or aliquoted and stored at -80°C for future use.
-
Protocol 3: Analytical Method for Enalapril and Enalaprilat Quantification by HPLC
This section provides an example of HPLC conditions for the separation and quantification of enalapril and enalaprilat. Note that this is a starting point, and the method should be optimized and validated for your specific instrumentation and experimental needs.[7][8][10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase A: 0.02 M Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[7]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of enalapril and the more polar enalaprilat.
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Column Temperature: 55°C.[7]
Visualizations
References
- 1. [PDF] In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. mttlab.eu [mttlab.eu]
- 3. Effect of carboxylesterase 1 c.428G > A single nucleotide variation on the pharmacokinetics of quinapril and enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijpbs.com [ijpbs.com]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. Enalapril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Investigation on Intestinal Proteins and Drug Metabolizing Enzymes in Simulated Microgravity Rats by a Proteomics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Influence of Structural Variants of the CES1 Gene on the Pharmacokinetics of Enalapril, Presumably Due to Linkage Disequilibrium with the Intronic rs2244613 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Rodent Intestinal Microsomes: Comparative Assessment of Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
How to prevent enalapril maleate degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of enalapril maleate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound in solution primarily degrades via two pathways:
-
Hydrolysis: The ester group of enalapril is hydrolyzed to form enalaprilat, the active diacid metabolite. This degradation is predominant in neutral to alkaline conditions.[1][2][3][4]
-
Intramolecular Cyclization: Enalapril undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative. This pathway is favored under acidic conditions (pH < 5).[1][2][3]
Q2: What are the main factors that influence the stability of this compound in stock solutions?
A2: The stability of this compound in solution is significantly affected by the following factors:
-
pH: The pH of the solution is a critical factor determining the degradation pathway and rate.[3][5][6][7] Alkaline pH accelerates hydrolysis to enalaprilat, while acidic pH promotes the formation of the diketopiperazine derivative.[1][3][4] The maximum stability for this compound in aqueous solution is observed at a pH of approximately 3.[8]
-
Temperature: Higher temperatures accelerate the degradation process.[9][10][11] It is recommended to store stock solutions at refrigerated temperatures (2-8°C) to minimize degradation.[12][13][14]
-
Light: Exposure to light, particularly daylight and UV radiation, can cause slight degradation of this compound in solution, leading to the formation of enalaprilat.[1][4][6]
-
Solvent/Vehicle: The choice of solvent or vehicle for the stock solution can impact stability. While aqueous solutions are common, the use of buffers or specific oral liquid vehicles can enhance stability compared to deionized water alone.[15][16]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store solutions in a refrigerator at 2°C to 8°C (36°F to 46°F).[13][14] Do not freeze the solution.[12][13]
-
Container: Use tightly closed containers to prevent solvent evaporation and contamination.[14] Amber glass or other light-protecting containers are advisable to minimize photodegradation.
-
Duration: While commercially prepared oral solutions may be stable for up to 60 days at room temperature, it is best practice for laboratory-prepared stock solutions to be made fresh and used as soon as possible.[12][13][14] If longer-term storage is necessary, stability should be verified. For extemporaneously compounded oral liquids, stability for up to 91 days has been observed at 4°C.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in stock solution | Degradation due to improper pH. | Prepare the stock solution in a buffer with a pH of approximately 3, where this compound exhibits maximum stability.[8] A citrate buffer can be a suitable choice.[15] |
| Degradation due to high temperature. | Always store stock solutions at refrigerated temperatures (2-8°C).[12][13][14] Avoid leaving solutions at room temperature for extended periods. | |
| Photodegradation. | Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.[1][4][6] | |
| Precipitate formation in the solution | Poor solubility or pH-dependent precipitation. | Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. The pH of the solution can also affect solubility; adjust as necessary while considering the impact on stability. |
| Interaction with container material. | Use high-quality, inert glass containers for storage. | |
| Inconsistent experimental results | Use of a degraded stock solution. | Prepare fresh stock solutions for critical experiments. If using an older stock solution, its integrity should be confirmed by a suitable analytical method like HPLC. |
| Inappropriate solvent. | For aqueous solutions, use a buffered system. The stability of this compound is lower in plain deionized water compared to buffered solutions or specialized suspending agents.[15][16] |
Quantitative Data Summary
The stability of this compound is highly dependent on the conditions of the solution. The following tables summarize quantitative data on its degradation under various hydrolytic conditions.
Table 1: Degradation of this compound (2 mg/mL) in Different Hydrolytic Conditions [1][4]
| Condition | Temperature (°C) | Time | Enalapril Remaining (%) |
| 0.1 N Sodium Hydroxide | 60 | 30 min | 7.5 |
| Water | 80 | 24 h | 95.2 |
| 0.1 N Hydrochloric Acid | 80 | 24 h | 80.4 |
Table 2: Degradation Kinetics of this compound under Hydrolytic Stress [4]
| Stress Condition | Temperature (°C) | Degradation Rate Constant (k) | t₉₀ (Time to 90% potency) |
| 0.1 N NaOH | 60 | 0.0914 min⁻¹ | 1.15 min |
| Water | 80 | 0.0018 h⁻¹ | 57.20 h |
| 0.1 N HCl | 80 | 0.0090 h⁻¹ | 11.73 h |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of an this compound stock solution with enhanced stability.
-
Materials:
-
This compound powder
-
Citric acid
-
Sodium citrate
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Prepare a 0.1 M citrate buffer solution with a pH of 3.0 by dissolving appropriate amounts of citric acid and sodium citrate in deionized water.
-
Accurately weigh the desired amount of this compound powder.
-
In a volumetric flask, dissolve the this compound powder in a small amount of the citrate buffer.
-
Once dissolved, bring the solution to the final volume with the citrate buffer.
-
Mix the solution thoroughly using a magnetic stirrer until homogeneous.
-
Verify the final pH of the solution and adjust if necessary.
-
Store the solution in a tightly capped amber glass vial at 2-8°C.
-
Protocol 2: Stability Testing of this compound Stock Solution by HPLC
This protocol outlines a general procedure for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[1]
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chromatographic Conditions (Example): [1][4]
-
Mobile Phase: Methanol and 0.01 M phosphate buffer (pH 2.2) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: Ambient (e.g., 23 ± 2 °C).
-
-
Procedure:
-
Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving KH₂PO₄ in deionized water and adjusting the pH to 2.2 with orthophosphoric acid. Mix with methanol in the specified ratio and degas.
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From this, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: At specified time points (e.g., 0, 7, 14, 28 days), withdraw an aliquot of the stored this compound stock solution. Dilute the aliquot to a suitable concentration within the calibration range using the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
-
Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Workflow for preparing and testing the stability of this compound stock solutions.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Proposal of a new degradation mechanism of this compound and improvement of this compound stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the drug-matrix on the stability of this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Kinetics of degradation of this compound in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of degradation of this compound in dosage forms. | Semantic Scholar [semanticscholar.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. drugs.com [drugs.com]
- 14. camberpharma.com [camberpharma.com]
- 15. Stability of this compound in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. View of Stability of Extemporaneously Prepared this compound Suspensions in Glass Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Optimizing HPLC Analysis of Enalapril Maleate and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of enalapril maleate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be looking for in my HPLC analysis?
A1: this compound is a prodrug that is primarily metabolized in the liver to its active form, enalaprilat, through hydrolysis. Another common degradation product that can be observed, particularly under certain pH conditions, is diketopiperazine, which is formed through dehydration and cyclization. Therefore, your HPLC method should be optimized to separate enalapril, enalaprilat, and diketopiperazine.
Q2: What is the recommended starting wavelength for detecting this compound and its metabolites?
A2: A detection wavelength of 215 nm is widely recommended for the simultaneous determination of this compound and its related substances, including enalaprilat.[1][2][3][4][5] This wavelength provides good sensitivity for all the compounds of interest.
Q3: What type of HPLC column is most suitable for this analysis?
A3: Reversed-phase C8 and C18 columns are the most commonly used and effective stationary phases for the separation of this compound and its metabolites.[1][2][3][4][6] The choice between C8 and C18 will depend on the specific hydrophobicity of your analytes and the desired retention characteristics.
Q4: How can I prepare this compound tablet samples for HPLC analysis?
A4: A general procedure for preparing tablet samples involves:
-
Weighing and finely powdering a representative number of tablets (e.g., 20 tablets).
-
Accurately weighing a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg or 25 mg).[1][2]
-
Transferring the powder to a volumetric flask and adding a suitable diluent.
-
Sonicating the mixture for a period (e.g., 15-30 minutes) to ensure complete dissolution of the active ingredient.[1][2]
-
Diluting the solution to the final volume with the diluent and mixing thoroughly.
-
Filtering the solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between enalapril and enalaprilat peaks | - Inappropriate mobile phase pH.- Suboptimal mobile phase composition.- Inadequate column temperature. | - Adjust the mobile phase pH. A lower pH, around 2.2 to 3.0, often improves the separation of these ionizable compounds.[1][2][4][6]- Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer in the mobile phase.- Increase the column temperature. Temperatures around 55-60°C can enhance separation efficiency.[1][5] |
| Peak tailing or asymmetric peaks | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based column.- Lower the sample concentration to avoid overloading the column.- Consider using a column with end-capping to minimize silanol interactions. |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Unstable column temperature.- Air bubbles in the pump or detector. | - Ensure the mobile phase is thoroughly degassed before use.- Use a column oven to maintain a stable temperature.- Prime the pump to remove any air bubbles. |
| Extraneous peaks in the chromatogram | - Contamination from the sample, solvent, or glassware.- Carryover from previous injections.- Degradation of the sample. | - Use high-purity solvents and clean glassware.- Implement a thorough needle wash program between injections.- Prepare fresh samples and store them appropriately to prevent degradation. |
| High backpressure | - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter in the sample. | - Filter all samples and mobile phases before use.- Replace the guard column or column if necessary.- Systematically check for blockages in the tubing and connections. |
Experimental Protocols
Below are examples of detailed experimental protocols for the HPLC analysis of this compound and its metabolites.
Method 1: Isocratic RP-HPLC Method
This method is suitable for the simultaneous determination of this compound, enalaprilat, and diketopiperazine.[2][4]
-
Chromatographic Conditions:
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 50 mL volumetric flask.[2]
-
Add 30 mL of phosphate buffer (pH 2.2) and sonicate for 15 minutes.[2]
-
Make up the volume with the same buffer and filter through a 0.45 µm nylon filter.[2] The final concentration is approximately 0.2 mg/mL.[2]
-
Method 2: Gradient RP-HPLC Method for Impurity Profiling
This method is designed to separate enalapril from its known impurities with high resolution.[1]
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm)[1]
-
Mobile Phase A: 0.02 M NaH₂PO₄ buffer (pH 3.0)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program:
-
0.0 min: 10% B
-
35 min: 55% B
-
40 min: 55% B
-
41 min: 10% B
-
50 min: 10% B[1]
-
-
Flow Rate: 1.2 mL/min[1]
-
Detection: UV at 215 nm[1]
-
Injection Volume: 50 µL[1]
-
Column Temperature: 55°C[1]
-
-
Sample Preparation (Forced Degradation Study):
-
Transfer powder equivalent to 25 mg of this compound into separate flasks for acid, base, neutral, and oxidative stress conditions.[1]
-
Acid Degradation: Add 1 M HCl and heat at 60°C for 5 hours.[1]
-
Base Degradation: Add 0.1 M NaOH and keep at room temperature for 1 hour.[1]
-
Neutral Degradation: Add water and heat at 60°C for 4 hours.[1]
-
Oxidative Degradation: Add 10% v/v H₂O₂ and keep at room temperature for 72 hours.[1]
-
Neutralize the acid and base-stressed samples and dilute all samples to a final concentration of approximately 100 µg/mL with the diluent (950 mL of 0.02 M NaH₂PO₄ buffer pH 2.5 and 50 mL of ACN).[1]
-
Data Presentation
Table 1: Comparison of Isocratic HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | Grace Platinumр C8 EPS (250 x 4.6 mm, 5 µm)[2][4] | Purospher Start C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[2][4] | Methanol:Acetonitrile:Water (70:30 v/v) pH 3.5[7] |
| Flow Rate | 2.0 mL/min[2][4] | 1.0 mL/min[7] |
| Detection | 215 nm[2][4] | 215 nm[7] |
| Retention Time (Enalapril) | ~4.4 min[2] | ~2.4 min[7] |
Table 2: Comparison of Gradient HPLC Method Parameters
| Parameter | Method C | Method D (European Pharmacopoeia - Modified) |
| Column | ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1] | Styrene-divinylbenzene copolymer (150 x 4.1 mm, 5 µm) |
| Mobile Phase A | 0.02 M NaH₂PO₄ buffer, pH 3.0[1] | 50 mL ACN + 950 mL 0.02 M NaH₂PO₄ buffer, pH 6.8[1] |
| Mobile Phase B | Acetonitrile[1] | 660 mL ACN + 340 mL 0.02 M NaH₂PO₄ buffer, pH 6.8[1] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[1] |
| Column Temperature | 55°C[1] | 70°C[1] |
| Detection | 215 nm[1] | 215 nm[1] |
| Run Time | 50 min[1] | 30 min[1] |
Visualizations
Caption: A troubleshooting decision tree for resolving common HPLC separation issues.
Caption: A typical workflow for the HPLC analysis of this compound from tablets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of forced degradation behavior of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Validation & Comparative
A Comparative Analysis of Enalapril Maleate Versus Lisinopril in Renal Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal protective effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and lisinopril. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the subtle yet significant differences between these two therapeutic agents.
Executive Summary
Both enalapril and lisinopril are effective in providing renal protection, primarily through their shared mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to reduced intraglomerular pressure and a decrease in proteinuria, key factors in slowing the progression of chronic kidney disease. However, studies suggest potential differences in their effects on renal hemodynamics and endothelial function, which may have implications for their clinical application in specific patient populations. While both drugs demonstrate comparable efficacy in reducing blood pressure, some evidence suggests enalapril may have a more pronounced effect on improving renal plasma flow. Histological data from preclinical models indicates that both agents can ameliorate kidney injury, though direct comparative clinical studies on renal tissue are limited.
Data Presentation: Quantitative Comparison of Enalapril and Lisinopril
The following tables summarize key quantitative data from comparative studies on the renal and hemodynamic effects of enalapril and lisinopril.
Table 1: Comparative Effects on Renal Hemodynamics in Patients with Essential Hypertension
| Parameter | Enalapril (20 mg) | Lisinopril (20 mg) | p-value | Reference |
| Effective Renal Plasma Flow (ERPF) | +21.9% ± 2.0% | +4.4% ± 2.5% | p = 0.018 | [1][2] |
| Filtration Fraction (FF) | -16.7% ± 2.8% | -6.6% ± 2.5% | p = 0.028 | [1][2] |
| Renovascular Resistance (RVR) | -28.1% ± 3.1% | -18.5% ± 3.7% | p = 0.018 | [1][2] |
Table 2: Comparative Effects on Blood Pressure in Hypertensive Patients
| Parameter | Enalapril | Lisinopril | p-value | Reference |
| Sitting Systolic BP Reduction | 17 mmHg | 25 mmHg | p < 0.05 | [3] |
| Sitting Diastolic BP Reduction | 12 mmHg | 15 mmHg | p < 0.05 | [3] |
| Standing Systolic BP Reduction | 16 mmHg | 24 mmHg | p < 0.05 | [3] |
| Standing Diastolic BP Reduction | 10 mmHg | 14 mmHg | p < 0.05 | [3] |
| 24h Mean Systolic BP Reduction | 9 mmHg | 14 mmHg | p < 0.01 | [4] |
Table 3: Preclinical Comparative Effects on Renal Injury Markers in a Doxorubicin-Induced Nephrotoxicity Rat Model
| Parameter | Enalapril (40 mg/kg) | Lisinopril (20 mg/kg) | Reference |
| Serum Creatinine Reduction | Significant | Significant | [5] |
| Blood Urea Nitrogen (BUN) Reduction | Significant | Significant | [5] |
| Kidney Myeloperoxidase (MPO) Reduction | Significant | Significant | [5] |
| Kidney Malondialdehyde (MDA) Reduction | Significant | Significant | [5] |
| Kidney Total Antioxidant Capacity (TAC) Increase | Significant | Significant | [5] |
| Kidney Injury Molecule-1 (KIM-1) RNA Expression Reduction | Significant | Significant | [5] |
| Heme Oxygenase-1 (HO-1) RNA Expression Reduction | Significant | Significant | [5] |
| Cleaved Caspase-3 Immunostaining Reduction | Significant | Significant | [5] |
| NF-κβ Immunostaining Reduction | Significant | Significant | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Assessment of Renal Hemodynamics in Hypertensive Patients
-
Study Design: A 12-month, single-blind, crossover study was conducted in patients with essential hypertension.[1][2]
-
Participants: Eight patients with essential hypertension were included.
-
Intervention: Patients received either enalapril (20 mg) or lisinopril (20 mg) for a specified period, followed by a washout period and crossover to the other treatment.
-
Outcome Measures:
-
Blood Pressure: Measured to assess systemic hemodynamic effects.
-
Renal Hemodynamics: Effective Renal Plasma Flow (ERPF) and Glomerular Filtration Rate (GFR) were measured using constant infusion of ¹³¹I-hippuran and ¹²⁵I-iothalamate, respectively.
-
Calculated Parameters: Filtration Fraction (FF) was calculated as GFR/ERPF, and Renovascular Resistance (RVR) was calculated as mean arterial pressure/ERPF.
-
-
Angiotensin II Infusion: The effects of angiotensin II infusion on systemic and renal hemodynamics were also assessed during treatment with each drug.
Evaluation of Proteinuria and Albuminuria
-
Sample Collection: 24-hour urine collections are considered the gold standard for quantifying urinary albumin and protein excretion. Patients are instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two.
-
Analysis:
-
Urinary Albumin Excretion (UAE): Measured using immunonephelometry or immunoturbidimetry. Results are typically expressed as mg/24 hours.
-
Urinary Protein Excretion: Measured using a spectrophotometric method.
-
Urine Creatinine: Measured to assess the completeness of the 24-hour collection and for calculating the albumin-to-creatinine ratio (ACR) or protein-to-creatinine ratio (PCR) from spot urine samples.
-
-
Spot Urine Samples: As an alternative to 24-hour collections, random or first-morning spot urine samples can be used to determine the ACR or PCR, which correlate well with 24-hour excretion rates.
Measurement of Glomerular Filtration Rate (GFR)
-
Gold Standard: The clearance of exogenous filtration markers such as inulin or radiolabeled markers (e.g., ⁵¹Cr-EDTA, ¹²⁵I-iothalamate) is the most accurate method for determining GFR. This involves intravenous infusion of the marker and timed collection of blood and urine samples to calculate its clearance.
-
Creatinine Clearance (CrCl): A more common clinical method that estimates GFR. It requires a 24-hour urine collection and a serum creatinine measurement. The CrCl is calculated using the formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time (min)].
-
Estimated GFR (eGFR): Calculated using formulas such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations, which are based on serum creatinine, age, sex, and race.
Renal Histopathological Analysis in a Preclinical Model
-
Animal Model: Doxorubicin-induced nephrotoxicity in male Wistar rats was used to induce acute kidney injury.[5]
-
Treatment Groups:
-
Control (vehicle)
-
Doxorubicin (7.5 mg/kg, single i.p. injection)
-
Doxorubicin + Lisinopril (20 mg/kg, oral, for 15 days)
-
Doxorubicin + Enalapril (40 mg/kg, oral, for 15 days)
-
-
Histological Examination:
-
Kidney tissues were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sections (5 µm) were stained with Hematoxylin and Eosin (H&E) for general morphology.
-
Immunohistochemical staining was performed for markers of apoptosis (cleaved caspase-3) and inflammation (NF-κβ).
-
-
Biochemical Analysis: Serum levels of creatinine and BUN, and kidney tissue levels of myeloperoxidase (MPO), malondialdehyde (MDA), and total antioxidant capacity (TAC) were measured.
-
Gene Expression Analysis: RNA expression of kidney injury molecule-1 (KIM-1) and heme oxygenase-1 (HO-1) was quantified using real-time PCR.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the renal protective mechanisms of enalapril and lisinopril.
Caption: Mechanism of renal protection by Enalapril and Lisinopril via RAAS inhibition.
Caption: Crossover study design for comparing the renal hemodynamic effects of enalapril and lisinopril.
Caption: Enalapril's role in mitigating renal fibrosis through the TGF-β/Smad signaling pathway.
References
- 1. A comparison of lisinopril with enalapril by monitoring plasma angiotensin II levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives [mdpi.com]
- 3. A double blind comparative study of lisinopril and enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the acute and chronic antihypertensive effects of lisinopril and enalapril assessed by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-oxidant impact of Lisinopril and Enalapril against acute kidney injury induced by doxorubicin in male Wistar rats: involvement of kidney injury molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril Maleate: A Comparative Efficacy Analysis Against Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of enalapril maleate against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of antihypertensive and heart failure therapies.
Executive Summary
Enalapril, a widely prescribed ACE inhibitor, demonstrates comparable efficacy in lowering blood pressure and managing heart failure to other agents in its class, including lisinopril, ramipril, and captopril.[1] While the class as a whole is effective, subtle differences in pharmacokinetic profiles, side effect incidences, and outcomes in specific patient populations exist. This guide synthesizes available data to highlight these distinctions.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure and reducing cardiac workload.
Comparative Efficacy in Hypertension
Clinical trials have demonstrated that various ACE inhibitors exhibit similar efficacy in reducing blood pressure.[4] However, some studies suggest nuances in their effects.
| ACE Inhibitor | Typical Daily Dose (Hypertension) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Enalapril | 10-40 mg (once or twice daily)[1] | ~8[4] | ~5[4] |
| Lisinopril | 10-40 mg (once daily)[1] | ~8[4] | ~5[4] |
| Ramipril | 2.5-20 mg (once daily) | ~8[4] | ~5[4] |
| Captopril | 25-150 mg (in divided doses) | ~8[4] | ~5[4] |
| Note: Blood pressure reductions are approximate and can vary based on patient population, dosage, and study design. |
Comparative Efficacy in Heart Failure
In patients with heart failure with reduced ejection fraction (HFrEF), ACE inhibitors are a cornerstone of therapy, having been shown to reduce mortality and hospitalizations.[5]
| ACE Inhibitor | Key Clinical Trial(s) | Impact on Left Ventricular Ejection Fraction (LVEF) | Mortality Benefit |
| Enalapril | SOLVD, V-HeFT II | Improvement in LVEF[6] | Significant reduction in mortality and hospitalizations for heart failure |
| Lisinopril | ATLAS | Dose-dependent improvement in outcomes | Reduction in all-cause mortality and hospitalization |
| Ramipril | AIRE, HOPE | Improvement in survival post-myocardial infarction | Reduced cardiovascular death, MI, and stroke in high-risk patients |
| Captopril | SAVE | Attenuation of LV dilation and improved survival post-MI | Reduced mortality in patients with LV dysfunction after MI |
A network meta-analysis of 29 studies suggested that enalapril was among the most effective in increasing ejection fraction and stroke volume.[6] However, a large cohort study found enalapril, lisinopril, and ramipril to be equally effective in treating HFrEF when administered at equivalent doses.[7][8][9]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of ACE inhibitors can influence their dosing frequency and potential for drug interactions. Enalapril is a prodrug, meaning it is converted to its active metabolite, enalaprilat, in the liver.[10]
| ACE Inhibitor | Prodrug | Active Metabolite | Time to Peak Concentration (Tmax) | Elimination Half-life | Primary Route of Elimination |
| Enalapril | Yes | Enalaprilat | Enalapril: ~1 hr; Enalaprilat: ~4 hrs[11] | Enalaprilat: ~11 hrs[10] | Renal |
| Lisinopril | No | - | ~6-8 hrs | ~12 hrs | Renal |
| Ramipril | Yes | Ramiprilat | Ramipril: ~1 hr; Ramiprilat: 2-4 hrs | Ramiprilat: 13-17 hrs | Renal |
| Captopril | No | - | ~1 hr | ~2 hrs[11] | Renal |
Comparative Side Effect Profile
The most common side effect associated with ACE inhibitors is a dry, persistent cough.[12] Other potential adverse effects include angioedema, hyperkalemia, and hypotension.
| Side Effect | Enalapril | Lisinopril | Ramipril | Captopril |
| Cough | Incidence reported up to 35%[12] | Similar incidence to enalapril[12] | May have a slightly higher incidence than enalapril in some studies[12] | Lower incidence reported in some comparisons[12] |
| Angioedema | ~0.7% incidence[13] | Similar incidence to enalapril[13] | Data varies | Data varies |
| Hyperkalemia | Can occur, especially with renal impairment or potassium-sparing diuretics | Similar risk to other ACE inhibitors | Similar risk to other ACE inhibitors | Similar risk to other ACE inhibitors |
A pooled analysis of clinical trials showed the incidence of cough with ACE inhibitors to be around 8.6%.[14][15] Another network meta-analysis ranked moexipril and ramipril as having the highest likelihood of inducing cough, while captopril and spirapril ranked among the lowest.[12]
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study | Semantic Scholar [semanticscholar.org]
- 10. [Pharmacokinetics of enalapril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidemiology and Incidence of ACE Inhibitor Angioedema Utilizing a Large Electronic Health Record - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dovepress.com [dovepress.com]
Enalapril Maleate vs. Captopril: A Comparative Analysis of Efficacy in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and captopril, with a specific focus on their efficacy in mitigating cardiac hypertrophy. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, including hypertension and heart failure, and have been shown to induce the regression of cardiac hypertrophy. Enalapril and captopril are two widely studied ACE inhibitors. While both share a common mechanism of action, differences in their pharmacokinetic profiles and ancillary properties may influence their therapeutic effects on cardiac remodeling.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Both enalapril and captopril exert their primary therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3] Enalaprilat is a potent inhibitor of ACE. Captopril is an active drug in its administered form.
The inhibition of ACE leads to a cascade of effects beneficial in cardiac hypertrophy:
-
Reduced Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, these drugs decrease the levels of angiotensin II, a potent vasoconstrictor and a key stimulus for cardiomyocyte growth and interstitial fibrosis.[1][2]
-
Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex. This results in reduced sodium and water retention, thereby decreasing cardiac preload.[1][2]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes to vasodilation and may have direct cardioprotective effects.[3]
The overall effect is a reduction in both the preload and afterload on the heart, creating a more favorable hemodynamic environment that promotes the regression of cardiac hypertrophy.
Signaling Pathway of ACE Inhibitors in Cardiac Hypertrophy
Caption: Mechanism of action of Enalapril and Captopril via RAAS inhibition.
Preclinical Evidence: Comparative Efficacy in Animal Models
Numerous preclinical studies have demonstrated the efficacy of both enalapril and captopril in attenuating cardiac hypertrophy in various animal models.
Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension and subsequent cardiac hypertrophy.
Experimental Protocol: Male SHRs and normotensive Wistar-Kyoto (WKY) rats are used as controls. This compound (e.g., 20 mg/kg per day) is administered in the drinking water for a period of 5 weeks.[4][5] Cardiac hypertrophy is assessed by measuring the heart weight to body weight ratio (HW/BW) and by histological analysis of cardiomyocyte size.
| Treatment Group | Heart Weight / Body Weight (mg/g) | Systolic Blood Pressure (mmHg) | Reference |
| WKY Control | 2.5 ± 0.1 | 120 ± 5 | [4][5] |
| SHR Control | 3.8 ± 0.2 | 190 ± 10 | [4][5] |
| SHR + Enalapril | 2.6 ± 0.1 | 130 ± 8 | [4][5] |
Key Findings: Chronic treatment with enalapril significantly reduces systolic blood pressure and leads to a complete regression of cardiac hypertrophy in SHRs.[4][5] Studies have also shown that enalapril normalizes the enhanced activity of Na+/H+ and Na+-independent Cl-/HCO3- exchangers in hypertrophic myocardium, suggesting a role for protein kinase C (PKC)-dependent mechanisms in its therapeutic effect.[4][5]
Sinoaortic Denervated (SAD) Rats
Sinoaortic denervation in rats leads to neurogenic hypertension and subsequent cardiac hypertrophy.
Experimental Protocol: Sinoaortic denervation is performed surgically. Captopril (e.g., 20 mg/kg, administered subcutaneously twice daily for 15 days) is administered to a cohort of SAD rats.[6] The development of cardiac hypertrophy is assessed by measuring the left ventricular weight to body weight ratio.[6]
| Treatment Group | Left Ventricular Weight / Body Weight (mg/g) | Reference |
| Sham-operated (SO) | 2.08 ± 0.04 | [6] |
| Sinoaortic Denervated (SAD) | 2.33 ± 0.05 | [6] |
| SAD + Captopril | 2.12 ± 0.03 | [6] |
Key Findings: Administration of captopril prevents the development of ventricular hypertrophy in SAD rats, indicating the involvement of the renin-angiotensin system in this model of cardiac hypertrophy.[6]
Pressure Overload-Induced Cardiac Hypertrophy
Transverse aortic constriction (TAC) is a surgical model that induces pressure overload and subsequent cardiac hypertrophy and heart failure.
Experimental Protocol: C57Bl6J mice undergo transverse aortic constriction. Captopril (e.g., 30 mg/kg/day) is administered from one week post-TAC for four weeks.[7] Cardiac function and geometry are assessed by echocardiography.
Key Findings: Captopril has been shown to prevent left ventricular hypertrophy and improve cardiac function in the TAC model, highlighting its efficacy in a pressure overload setting.[7]
Experimental Workflow: Animal Model of Cardiac Hypertrophy
Caption: A generalized experimental workflow for studying cardiac hypertrophy in animal models.
Clinical Evidence: Head-to-Head Comparisons
Clinical trials have compared the effects of enalapril and captopril on cardiac hypertrophy and related outcomes in hypertensive patients.
Hypertensive Patients with Chronic Renal Failure
A prospective, randomized, single-blind study was conducted in 72 undialyzed patients with chronic renal failure, mild-to-moderate hypertension, and left ventricular hypertrophy.[8] Patients were assigned to receive either captopril (n=36) or enalapril (n=36) for 12 months.[8]
| Parameter | Captopril (12 months) | Enalapril (12 months) | Reference |
| Reduction in Left Ventricular Mass Index | 20% | 19% | [8] |
Key Findings: Both captopril and enalapril monotherapy resulted in a significant regression of left ventricular mass index and improvement in diastolic function without deteriorating systolic performance.[8] The magnitude of this effect was comparable between the two drugs.[8]
Patients with Mild to Moderate Hypertension
A double-blind, multicenter study compared the antihypertensive effects of captopril and enalapril in 69 hypertensive patients.[9]
| Parameter | Captopril (9 weeks) | Enalapril (9 weeks) | Reference |
| Mean Reduction in Diastolic Blood Pressure | 16.9% | 20.9% | [9] |
| DBP Normalization (low dose) | 11.8% | 26.4% | [9] |
Key Findings: Enalapril was found to be more potent and longer-acting in reducing diastolic blood pressure compared to captopril at the doses studied.[9] Both drugs were well-tolerated.[9]
Summary and Conclusion
Both enalapril and captopril are effective ACE inhibitors that can induce the regression of cardiac hypertrophy.
-
Preclinical studies in various animal models consistently demonstrate the efficacy of both drugs in preventing and reversing cardiac hypertrophy.
-
Clinical trials in hypertensive patients, including those with chronic renal failure, confirm that both enalapril and captopril can significantly reduce left ventricular mass.
While both drugs have a similar mechanism of action and comparable efficacy in regressing cardiac hypertrophy, some studies suggest that enalapril may have a more potent and longer-lasting antihypertensive effect. The choice between enalapril and captopril may be influenced by factors such as dosing frequency (enalapril is typically dosed once or twice daily, while captopril often requires more frequent administration), patient tolerability, and cost.
For drug development professionals, the key takeaway is that the fundamental mechanism of ACE inhibition is robustly effective against cardiac hypertrophy. Future research could focus on developing ACE inhibitors with improved tissue penetration, longer half-lives, or novel ancillary properties that could offer additional cardioprotective benefits.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Captopril prevents ventricular hypertrophy in sinoaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiomedex.com [cardiomedex.com]
- 8. ACE inhibitors captopril and enalapril induce regression of left ventricular hypertrophy in hypertensive patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril versus captopril: a double-blind multicentre comparison in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril Maleate vs. Angiotensin Receptor Blockers: A Head-to-Head Comparison for Drug Development Professionals
A Comprehensive Review of Efficacy, Safety, and Mechanistic Differences Supported by Clinical Trial Data
For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanced understanding of the comparative profiles of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs) is critical. This guide provides an objective, data-driven comparison of enalapril maleate, a widely studied ACE inhibitor, and the ARB class of antihypertensives. By delving into their distinct mechanisms of action, summarizing key head-to-head clinical trial data, and outlining typical experimental protocols, this document serves as a vital resource for informed decision-making in cardiovascular drug development.
Executive Summary
This compound and Angiotensin Receptor Blockers (ARBs) are both mainstays in the management of hypertension and heart failure, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While both drug classes have demonstrated comparable efficacy in blood pressure reduction and in certain cardiovascular outcomes, key differences in their mechanism of action lead to distinct side effect profiles.[1][2] Large-scale clinical trials have shown that ARBs are generally better tolerated, with a significantly lower incidence of cough, a well-known side effect of ACE inhibitors.[1][2] However, the extensive body of evidence from placebo-controlled trials supporting the mortality and morbidity benefits of ACE inhibitors like enalapril remains a cornerstone of their clinical use.[3] This guide will dissect these nuances through a detailed examination of clinical trial data and experimental methodologies.
Mechanism of Action: A Tale of Two Blockades
The therapeutic effects of both enalapril and ARBs are rooted in their interference with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. However, their points of intervention within this pathway are distinct.
Enalapril, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat competitively inhibits the Angiotensin-Converting Enzyme (ACE), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This inhibition also leads to a decrease in aldosterone secretion and an increase in bradykinin levels, the latter being responsible for the characteristic dry cough associated with ACE inhibitors.[5]
ARBs, on the other hand, exert their effects by selectively blocking the binding of angiotensin II to its type 1 (AT1) receptor.[6] This direct antagonism of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[5] Unlike ACE inhibitors, ARBs do not affect the breakdown of bradykinin, which accounts for their lower incidence of cough and angioedema.[6]
Head-to-Head Clinical Trial Data
Numerous clinical trials have directly compared the efficacy and safety of enalapril and various ARBs. The following tables summarize key quantitative data from some of the most influential head-to-head studies.
Table 1: Efficacy in Blood Pressure Reduction
| Trial/Study | Enalapril Regimen | ARB Regimen | Mean Blood Pressure Reduction (Systolic/Diastolic) - Enalapril | Mean Blood Pressure Reduction (Systolic/Diastolic) - ARB | Key Finding |
| Fagard et al. (Crossover Study)[4] | 20 mg once daily | Losartan 50 mg once daily | 15/10 mmHg (daytime ambulatory) | 10/6 mmHg (daytime ambulatory) | Enalapril showed a more pronounced effect on daytime ambulatory blood pressure.[4] |
| Goldberg et al.[7] | 5-10 mg once daily (titrated) | Losartan 50 mg once daily | 9.8 mmHg (Diastolic) | 10.3 mmHg (Diastolic) | No significant difference in overall blood pressure reduction.[7] |
| Willenheimer et al.[8] | 10 mg twice daily | Valsartan 160 mg once daily | Not explicitly stated for BP | Not explicitly stated for BP | Both drugs were similarly efficacious in patients with stable, mild/moderate heart failure.[8] |
| Malacco et al.[9] | Enalapril-based regimen | Losartan-based regimen | 14-32 mmHg (Diastolic) | 10-29 mmHg (Diastolic) | Enalapril-based regimen showed a statistically significantly greater, though small, reduction in blood pressure in severe hypertension.[9] |
Table 2: Cardiovascular Outcomes and All-Cause Mortality
| Trial | Patient Population | Enalapril/ACEi Arm | ARB Arm | Primary Outcome | Hazard Ratio (HR) / Risk Ratio (RR) [95% CI] | Key Finding |
| ONTARGET [10][11] | High-risk vascular disease or diabetes | Ramipril 10 mg/day | Telmisartan 80 mg/day | Composite of CV death, MI, stroke, or hospitalization for heart failure | HR: 1.01 [0.94-1.09] (Telmisartan vs. Ramipril) | Telmisartan was non-inferior to ramipril in preventing major cardiovascular events.[10][12] |
| VALIANT [13][14] | Post-myocardial infarction with heart failure and/or LV dysfunction | Captopril up to 50 mg TID | Valsartan up to 160 mg BID | All-cause mortality | HR: 1.00 [0.90-1.11] (Valsartan vs. Captopril) | Valsartan was non-inferior to captopril for all-cause mortality.[13][15] |
| Cochrane Review (2014) [16] | Primary Hypertension | Various ACE inhibitors | Various ARBs | Total Mortality | RR: 0.98 [0.88-1.10] | No evidence of a difference in total mortality between ACE inhibitors and ARBs.[16] |
| Cochrane Review (2014) [16] | Primary Hypertension | Various ACE inhibitors | Various ARBs | Total Cardiovascular Events | RR: 1.07 [0.96-1.19] | No evidence of a difference in total cardiovascular events between ACE inhibitors and ARBs.[16] |
Table 3: Key Safety and Tolerability Outcomes
| Trial/Study | Enalapril/ACEi Arm Adverse Event Rate (%) | ARB Arm Adverse Event Rate (%) | Adverse Event | Relative Risk (RR) / Odds Ratio (OR) [95% CI] | Key Finding |
| ONTARGET [11] | Cough: 4.2% | Cough: 1.1% | Cough | - | Telmisartan was associated with a significantly lower rate of cough.[12] |
| ONTARGET [11] | Angioedema: 0.3% | Angioedema: 0.1% | Angioedema | - | Telmisartan was associated with a lower rate of angioedema.[12] |
| VALIANT [14] | Cough: Higher | Cough: Lower | Cough | - | Captopril was associated with a higher incidence of cough.[14] |
| Cochrane Review (2014) [16] | - | - | Withdrawal due to adverse effects | RR: 0.83 [0.74-0.93] (ARBs vs. ACEi) | ARBs were associated with slightly fewer withdrawals due to adverse effects.[16] |
| Multinational Cohort Study (Chen et al., 2021) [1] | Higher risk | Lower risk | Cough, angioedema, pancreatitis, GI bleeding | - | ARBs demonstrated a better safety profile with a lower risk of several adverse events.[1] |
Experimental Protocols
The design and execution of clinical trials comparing enalapril and ARBs are crucial for generating robust and reliable data. Below is a generalized experimental protocol that reflects the methodologies of key head-to-head trials.
Key Methodological Considerations:
-
Patient Population:
-
Inclusion Criteria: Typically include adults with a diagnosis of essential hypertension (with specific blood pressure ranges, e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 115 mmHg), heart failure with reduced ejection fraction, or post-myocardial infarction with left ventricular dysfunction.[7][8][13]
-
Exclusion Criteria: Often include secondary hypertension, severe renal impairment, a history of angioedema, pregnancy or lactation, and known hypersensitivity to either drug class.[17]
-
-
Study Design:
-
Dosing and Titration:
-
Initial doses are typically low and are titrated upwards based on blood pressure response and tolerability to a target or maximum tolerated dose. For example, enalapril may be initiated at 2.5-5 mg daily and titrated to 10-20 mg daily.[18][19] ARB doses are similarly titrated to their effective ranges (e.g., losartan 50-100 mg/day, valsartan 80-160 mg/day).[8][18]
-
-
Endpoints:
-
Primary Efficacy Endpoints: For hypertension trials, this is often the change from baseline in sitting or ambulatory blood pressure.[4][7] For cardiovascular outcome trials, it is typically a composite of events such as cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure.[10][13]
-
Safety and Tolerability Endpoints: These include the incidence of adverse events, with a particular focus on cough, angioedema, hypotension, and renal dysfunction. The rate of discontinuation due to adverse events is also a key measure.[16]
-
Conclusion
The choice between this compound and an angiotensin receptor blocker is a nuanced one that depends on the specific clinical context and patient characteristics. While both classes demonstrate comparable efficacy in blood pressure control and in reducing major cardiovascular events in high-risk populations, ARBs consistently show a superior tolerability profile, primarily due to a lower incidence of cough.[1][2][10][13] For drug development professionals, this head-to-head comparison underscores the importance of considering not only efficacy but also the long-term safety and tolerability of a therapeutic agent. The extensive clinical data available for both enalapril and ARBs provide a rich foundation for the design of future studies aimed at developing novel cardiovascular therapies with improved benefit-risk profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparative Effectiveness of ACE Inhibitors and ARBs - American College of Cardiology [acc.org]
- 3. ACE Inhibitors vs. ARBs for Primary Hypertension | AAFP [aafp.org]
- 4. A randomised, placebo-controlled, double-blind, crossover study of losartan and enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An open comparative clinical trial to assess the efficacy and safety of losartan versus enalapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and tolerability of losartan versus enalapril alone or in combination with hydrochlorothiazide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of valsartan versus enalapril in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of combination drug therapy regimens commencing with either losartan potassium, an angiotensin II receptor antagonist, or this compound for the treatment of severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mednet - CME, CHE | ONTARGET: A Landmark Trial with Immediate Clinical Implications [mednet.ca]
- 11. ONTARGET: ARB Similar to ACE [medscape.com]
- 12. Results of the ONTARGET and TRANSCEND studies: an update and discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. VALIANT: Valsartan In Acute Myocardial Infarction [medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. Angiotensin converting enzyme (ACE) inhibitors versus angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence Table - Angiotensin-Converting Enzyme Inhibitors (ACEIs), Angiotensin II Receptor Antagonists (ARBs), and Direct Renin Inhibitors for Treating Essential Hypertension: An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enalapril Maleate: A Comparative Guide to its Neuroprotective Effects in Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of enalapril maleate in preclinical stroke models. Experimental data from various studies are summarized to compare its performance against alternative treatments and control conditions. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and drug development efforts.
Comparative Efficacy of this compound
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant neuroprotective effects in various rodent models of stroke. Its efficacy is primarily attributed to its role in the renin-angiotensin system, independent of its blood pressure-lowering effects.
Summary of Preclinical Findings
| Model | Treatment Group | Key Outcomes | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with 1% NaCl | Enalapril (15 mg/kg/day in drinking water) | - Markedly improved survival: Only 1 of 10 treated rats died by 18-21 weeks, compared to 14 of 18 untreated rats dying by 14 weeks.- No evidence of cerebrovascular lesions in treated rats surviving beyond 36 weeks. | [1] |
| SHRSP with 1% NaCl | Early-onset Enalapril (after proteinuria >40 mg/d) | - Increased median survival to 320 days vs. 54 days in controls.- Prevented cerebral edema in all but one rat.- Markedly reduced proteinuria. | [2][3] |
| SHRSP with 1% NaCl | Late-onset Enalapril (after first observation of cerebral edema) | - Increased median survival to 264 days vs. 54 days in controls.- Reduced manifest cerebral edema from 9.6% to 3.4%. | [2][3] |
| Normotensive Rats (Transient Focal Cerebral Ischemia via MCAO) | Enalapril (0.03 mg/kg, non-hypotensive dose) | - Reduced cerebral infarction by 45%.- Reduced brain edema by 54%.- Reduced brain swelling by 34%.- Improved neurological deficit score (1.37 vs. 3.11 in controls). | [4] |
| Normotensive Rats (Transient Focal Cerebral Ischemia via MCAO) | Enalapril (0.1 mg/kg, hypotensive dose) | - Failed to significantly reduce cerebral infarction or swelling. | [4] |
| SHRSP | Enalapril vs. Hydralazine | - Both drugs prevented medial hypertrophy in resistance vessels.- Enalapril's effects on left ventricular and mesenteric arterial hypertrophy were consistent with its blood pressure-lowering effects. | [5] |
| SHRSP | Hydralazine | - Barely influences mortality or cerebral damage, despite a stronger antihypertensive effect than enalapril. | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved in this research, the following diagrams have been generated using Graphviz.
Enalapril's Neuroprotective Signaling Pathway
Experimental Workflow for MCAO Stroke Model
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model induces focal cerebral ischemia and is widely used in stroke research.[6]
-
Animal Preparation: Adult male Sprague-Dawley rats (280-320g) are typically used. The animals are fasted overnight with free access to water. Anesthesia is induced, often with isoflurane.[4][7]
-
Surgical Procedure:
-
A midline incision is made on the ventral side of the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
The ECA is ligated and dissected distally. A slipknot is placed around the CCA and ICA.[7]
-
A small incision is made in the ECA stump. A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8][9]
-
The occlusion is typically maintained for 60-120 minutes for transient MCAO. For permanent MCAO, the suture is left in place.[4][9]
-
-
Reperfusion (for transient MCAO): The suture is carefully withdrawn to allow blood flow to resume. The ECA stump is then permanently ligated.[8]
-
Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Body temperature is maintained at 37°C. Analgesics are administered as needed.[9]
-
Assessment:
-
Neurological Deficit Scoring (NDS): Evaluated at specific time points (e.g., 24 hours) post-reperfusion. Scores can range from 0 (no deficit) to 5 (severe deficit).[4]
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified.[8]
-
Brain Edema Measurement: Calculated by comparing the wet and dry weight of the brain hemispheres.[4]
-
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model
This is a genetic model of severe hypertension that spontaneously develops stroke.[10]
-
Animal Model: Male SHRSP are typically used. Wistar-Kyoto (WKY) rats often serve as normotensive controls.[11][12]
-
Stroke Induction: Stroke onset is often accelerated by providing a 1% NaCl solution as drinking water, sometimes in combination with a specific diet.[2][3][10]
-
Treatment Administration: this compound is typically administered in the drinking water at a specified concentration (e.g., 100 mg/L) or via oral gavage.[2][3] Treatment can be initiated before the expected onset of stroke (preventative) or after the appearance of stroke markers like proteinuria or cerebral edema (therapeutic).[2][3]
-
Monitoring and Assessment:
-
Survival: Monitored daily.
-
Blood Pressure: Measured regularly using methods like tail-cuff plethysmography.[5]
-
Proteinuria: Urinary protein levels are quantified as an indicator of kidney damage and a predictor of stroke.[2][3]
-
Cerebral Edema: Assessed in vivo using T2-weighted MRI.[2][3]
-
Histopathology: Post-mortem examination of the brain to identify and characterize cerebrovascular lesions.[1]
-
Discussion of Alternatives
While enalapril shows significant promise, other therapeutic agents have also been investigated for neuroprotection in stroke.
-
Angiotensin II Receptor Blockers (ARBs): Drugs like candesartan, telmisartan, and losartan also act on the renin-angiotensin system. Some studies suggest ARBs may have a superior neuroprotective effect compared to ACE inhibitors, potentially by not only blocking the detrimental AT1 receptors but also allowing for the stimulation of the beneficial AT2 receptors.[13][14]
-
Hydralazine: This direct-acting vasodilator has been shown to be less effective than enalapril in preventing stroke-related mortality and cerebral damage in SHRSP, even with a more potent blood pressure-lowering effect. This suggests that the neuroprotective actions of enalapril are not solely dependent on blood pressure reduction.[2]
-
Other Neuroprotective Agents: A variety of other compounds targeting different pathways, such as free radical scavengers (e.g., edaravone) and anti-inflammatory agents (e.g., minocycline), are also under investigation.[14][15]
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound in both genetic and induced models of stroke. Its mechanism of action, primarily through the inhibition of the renin-angiotensin system, offers benefits beyond simple blood pressure control. The provided data and protocols offer a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of enalapril and related compounds in the context of stroke. Further head-to-head comparative studies with other neuroprotective agents, particularly ARBs, are warranted to fully elucidate the optimal therapeutic strategies for stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Enalapril prevents imminent and reduces manifest cerebral edema in stroke-prone hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of enalapril and hydralazine treatment and withdrawal upon cardiovascular hypertrophy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 10. Stroke-Prone SHR as Experimental Models for Cardiovascular Disease Risk Reduction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterizing the Neuroimaging and Histopathological Correlates of Cerebral Small Vessel Disease in Spontaneously Hypertensive Stroke-Prone Rats [frontiersin.org]
- 12. Characterizing the Neuroimaging and Histopathological Correlates of Cerebral Small Vessel Disease in Spontaneously Hypertensive Stroke-Prone Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Angiotensin receptor blockers and cerebral protection in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Enalapril Maleate: A Comparative Analysis of its Efficacy in Spontaneously Hypertensive and DOCA-Salt Hypertensive Rat Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antihypertensive effects of enalapril maleate in two distinct preclinical models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat. This comparison, supported by experimental data, elucidates the differential efficacy of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, based on the underlying pathophysiology of the hypertensive model.
Enalapril's primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II. The SHR model is characterized by a genetic predisposition to hypertension with a normally functioning or slightly activated RAAS, making it a suitable model for evaluating RAAS inhibitors. In contrast, the DOCA-salt model induces hypertension through mineralocorticoid-induced sodium and water retention, leading to a low-renin, volume-expanded state of hypertension.
Comparative Efficacy of this compound
The following table summarizes the quantitative effects of this compound on key cardiovascular parameters in both SHR and DOCA-salt hypertensive models, alongside their respective normotensive controls.
| Parameter | Hypertensive Model | Treatment Group | Control Group | Enalapril-Treated Group | Reference |
| Systolic Blood Pressure (mmHg) | Spontaneously Hypertensive Rat (SHR) | Untreated SHR | 237 ± 3 | - | [1] |
| Enalapril-Treated SHR | - | 199 ± 3 | [1] | ||
| Deoxycorticosterone Acetate (DOCA)-Salt | Untreated DOCA-Salt | Severe Hypertension | - | [2] | |
| Enalapril-Treated DOCA-Salt | - | Severe Hypertension (No significant reduction) | [2][3] | ||
| Left Ventricular Weight | Spontaneously Hypertensive Rat (SHR) | Enalapril-Treated SHR | - | Decreased by 18% | [1] |
| Deoxycorticosterone Acetate (DOCA)-Salt | Enalapril-Treated DOCA-Salt | - | No effect on cardiac hypertrophy | [3] | |
| Proteinuria | Deoxycorticosterone Acetate (DOCA)-Salt | Untreated DOCA-Salt | Significant Proteinuria | - | [2] |
| Enalapril-Treated DOCA-Salt | - | Significant Proteinuria (No significant reduction) | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of Enalapril Maleate in a Laboratory Setting
The disposal of Enalapril Maleate, a chemical compound used in research, must be conducted in strict accordance with federal, state, and local regulations to ensure the safety of laboratory personnel and protect the environment. Improper disposal can lead to environmental contamination and significant legal and financial penalties.[1] All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA).[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] In case of a spill, use dry clean-up procedures to avoid generating dust.[6] Collect the spilled material and place it in a suitable, sealed, and labeled container for waste disposal.[6]
Step-by-Step Disposal Procedure
The primary procedure for disposing of this compound waste in a research setting involves coordination with your institution's Environmental Health and Safety (EHS) department.
-
Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous.[2]
-
Proper Segregation and Containment :
-
Do not mix this compound waste with household garbage or dispose of it down the drain.[7][8] The EPA prohibits the intentional sewering of any waste pharmaceuticals in healthcare facilities.[9]
-
Store the waste in a designated, properly labeled container that is chemically compatible with the substance and has a secure, leak-proof closure.[1][6]
-
The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[9]
-
-
Arrange for Professional Disposal :
-
Contact your EHS department to arrange for the collection and disposal of the waste.[2]
-
EHS will coordinate with an approved environmental management vendor for proper disposal, which typically involves incineration for hazardous pharmaceutical waste.[2][10]
-
Ensure all required documentation for waste generation and disposal is completed as per institutional and regulatory requirements.[1]
-
-
Disposal of Empty Containers :
-
Empty containers that are not contaminated with protected patient information can be discarded in the regular trash.[2]
-
If the container is contaminated or held acutely toxic waste, it must be managed as hazardous waste.
-
Alternatively, empty containers can be taken for approved local recycling, recovery, or waste disposal.[11][12]
-
Ecotoxicity Data
Quantitative data from ecotoxicity studies helps in understanding the environmental impact of the compound.
| Test Type | Species | Result | Exposure Time | Guideline |
| Toxicity to fish (LC50) | Pimephales promelas (fathead minnow) | > 1,000 mg/l | 96 hours | OECD Test Guideline 203 |
| Toxicity to daphnia (EC50) | Daphnia magna (Water flea) | 346 mg/l | 48 hours | OECD Test Guideline 202 |
| Toxicity to microorganisms (EC50) | Natural microorganism | > 1,000 mg/l | 3 hours | OECD Test Guideline 209 |
Data sourced from an Enalapril Formulation Safety Data Sheet.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound Disposal in Research Labs.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. gmpsop.com [gmpsop.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cpachem.com [cpachem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. camberpharma.com [camberpharma.com]
- 12. organon.com [organon.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Enalapril Maleate
Essential safety protocols and logistical plans are critical for the safe and effective handling of Enalapril Maleate in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures. By adhering to these guidelines, you can minimize risks and ensure a secure research environment.
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key quantitative safety data for this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (Ceiling Limit) | Merck, Sharp and Dohme[1] |
| 50 µg/m³ (Occupational Exposure Band 3) | Internal[2] | |
| Storage Temperature | Store between 15°C and 30°C (59°F and 86°F) | [3] |
| Recommended: 4°C, sealed and away from direct sunlight | [4] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing, a face shield should also be used.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves, such as nitrile or butyl rubber.[1] The suitability and durability of the glove type depend on the frequency and duration of contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removing them.[1]
-
Protective Clothing: Wear impervious clothing, such as a lab coat or overalls, to prevent skin contact.[3][4] For tasks with a higher risk of exposure, fire/flame resistant clothing may be necessary.[3]
-
-
Respiratory Protection: If engineering controls such as fume hoods are not sufficient to maintain exposure below the occupational exposure limits, or if dust is generated, a full-face respirator with an appropriate particulate filter should be used.[3] A suitable respirator is necessary when handling the powder form of the compound.[4]
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended, especially when working with the powdered form, to avoid the formation and inhalation of dust and aerosols.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not ingest or inhale the substance.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[6]
-
Equipment: Use non-sparking tools to prevent ignition sources.[3] Ensure that all containers are clearly labeled.[1]
Storage Procedures:
-
Container: Store this compound in its original, tightly sealed container.[1][6] Polyethylene or polypropylene containers are suitable.[1]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The recommended storage temperature is between 15°C and 30°C (59°F and 86°F).[3] For long-term storage, refrigeration at 4°C is recommended.[4] Do not freeze.[7]
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, should also be treated as hazardous waste.
Disposal Procedures:
-
Collection: Collect all waste in a suitable, labeled, and sealed container.[3]
-
Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[3]
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service to handle the disposal of this material.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to mitigate potential hazards. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
